molecular formula C24H34O3 B104244 3-Oxochola-4,6-dien-24-oic Acid CAS No. 88179-71-9

3-Oxochola-4,6-dien-24-oic Acid

Cat. No.: B104244
CAS No.: 88179-71-9
M. Wt: 370.5 g/mol
InChI Key: CREVIXFSUWYGRJ-IHMUCKAYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-oxochola-4,6-dien-24-oic acid is a 3-oxo Delta(4)-steroid that is the 3-oxo derivative of chola-4,6-dien-24-oic acid. It has a role as a human metabolite. It is a 3-oxo-Delta(4) steroid and a bile acid. It is functionally related to a chola-4,6-dien-24-oic acid. It is a conjugate acid of a 3-oxochola-4,6-dien-24-oate.
3-Oxochola-4,6-dien-24-oic Acid has been reported in Bos taurus and Deltocyathus magnificus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h5-6,14-15,18-21H,4,7-13H2,1-3H3,(H,26,27)/t15-,18+,19-,20+,21+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREVIXFSUWYGRJ-IHMUCKAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415288
Record name 3-Oxochola-4,6-dien-24-oic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Oxo-4,6-choladienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000476
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

88179-71-9
Record name 3-Oxochola-4,6-dien-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88179-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chola-4,6-dien-24-oic acid, 3-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088179719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxochola-4,6-dien-24-oic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHOLA-4,6-DIEN-24-OIC ACID, 3-OXO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7WV6M12MR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Oxo-4,6-choladienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000476
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 3-Oxochola-4,6-dien-24-oic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-Oxochola-4,6-dien-24-oic acid, a significant bile acid derivative. As a Senior Application Scientist, this document moves beyond a simple listing of procedures to offer a detailed narrative on the strategic application of modern analytical techniques. We will explore the causality behind experimental choices, ensuring a self-validating system of protocols. This guide is grounded in authoritative scientific principles and is extensively referenced to provide a robust resource for researchers in steroid chemistry and drug development.

Introduction: The Significance of 3-Oxochola-4,6-dien-24-oic Acid

3-Oxochola-4,6-dien-24-oic acid is a bile acid derivative characterized by a C24 steroid skeleton. Its structure features a conjugated system of double bonds at the 4 and 6 positions and a ketone at the 3-position of the steroid nucleus.[1][2] This conjugated enone system is a key chromophore that dictates many of the molecule's spectroscopic properties. Bile acids and their derivatives are not only crucial for digestion but also act as signaling molecules in various metabolic pathways, making their structural verification a critical aspect of metabolic and pharmaceutical research.[3]

The precise elucidation of the structure of such molecules is paramount for understanding their biological activity, metabolism, and potential as therapeutic agents. This guide will walk through a logical and efficient workflow for confirming the identity and stereochemistry of 3-Oxochola-4,6-dien-24-oic acid, beginning with fundamental analysis and progressing to advanced spectroscopic techniques.

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into complex spectroscopic analysis, foundational techniques provide the initial confirmation of the molecule's identity.

Molecular Formula and Mass Determination

The initial step in any structure elucidation is the unambiguous determination of the molecular formula. For 3-Oxochola-4,6-dien-24-oic acid, the expected molecular formula is C₂₄H₃₄O₃.[1][2][4]

High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Table 1: Key Mass Spectrometry Data for 3-Oxochola-4,6-dien-24-oic Acid

PropertyValueSource
Molecular FormulaC₂₄H₃₄O₃PubChem[1]
Monoisotopic Mass370.2508 g/mol PubChem[1]
Average Mass370.53 g/mol Sigma-Aldrich[5]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

The conjugated 4,6-diene-3-one system in the A and B rings of the steroid nucleus is a strong chromophore, making UV-Vis spectroscopy a powerful and straightforward technique for initial characterization. The extended π-system leads to a characteristic absorption maximum in the UV region. The position of this maximum is sensitive to the solvent environment but provides a key diagnostic feature.

Expected UV-Vis Absorption:

Mass Spectrometry: Deconstructing the Molecule

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, offering valuable clues about its structure. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for both identification and quantification.

Fragmentation Analysis

The fragmentation of bile acids in the mass spectrometer is influenced by the steroid nucleus and the side chain.[6] For 3-Oxochola-4,6-dien-24-oic acid, common fragmentation pathways would involve:

  • Loss of water (H₂O): While there are no hydroxyl groups, the acidic protons on the carbon backbone can facilitate water loss under certain ionization conditions.

  • Decarboxylation (loss of CO₂): The carboxylic acid group on the side chain can be readily lost as carbon dioxide.

  • Cleavage of the side chain: Fragmentation of the pentanoic acid side chain is a common occurrence.

  • Ring cleavages: The steroid ring system can undergo characteristic cleavages, although these are often less prominent than side-chain fragmentations.

Table 2: Observed Mass Spectrometry Fragments for 3-Oxochola-4,6-dien-24-oic Acid

Precursor Ion (m/z)Fragment Ion (m/z)Putative LossSource
371.258353.246368H₂OPubChem[1]
371.258235.168243C₈H₁₄O₂ (Side chain cleavage)PubChem[1]
371.258217.157501Further fragmentation of the ring systemPubChem[1]
371.258175.110550Further fragmentation of the ring systemPubChem[1]

Note: The precursor ion is likely the [M+H]⁺ adduct.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and the establishment of the molecule's connectivity and stereochemistry.

Due to the limited availability of detailed, published NMR data for 3-Oxochola-4,6-dien-24-oic acid, we will use the closely related analogue, (+)-4-cholesten-3-one , for which a complete dataset is available from the Biological Magnetic Resonance Bank (BMRB), to illustrate the principles of NMR-based structure elucidation. This analogue shares the key 3-oxo-4-ene functionality in the A-ring, and the general approach to spectral interpretation is directly transferable.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environment. Key expected signals for 3-Oxochola-4,6-dien-24-oic acid would include:

  • Olefinic protons: Signals for the protons at C4, C6, and C7 in the downfield region (typically 5.5-7.0 ppm).

  • Methyl protons: Singlets for the angular methyl groups at C18 and C19, and a doublet for the methyl group at C21 on the side chain.

  • Methylene and methine protons: A complex series of overlapping signals in the upfield region corresponding to the steroid nucleus and the side chain.

  • Carboxylic acid proton: A broad singlet in the very downfield region (typically >10 ppm), which may or may not be observed depending on the solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key expected signals include:

  • Carbonyl carbon: A signal in the downfield region (around 200 ppm) for the C3 ketone.

  • Olefinic carbons: Signals for the double bond carbons at C4, C5, C6, and C7.

  • Carboxylic acid carbon: A signal around 170-180 ppm for the C24 carboxyl group.

  • Quaternary, methine, methylene, and methyl carbons: Signals in the upfield region corresponding to the rest of the carbon skeleton.

2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra of steroids.

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out the connectivity of the proton spin systems within the molecule.

The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the direct assignment of the carbon spectrum based on the assigned proton spectrum.

The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for connecting different spin systems and for identifying quaternary carbons, which are not observed in the HSQC spectrum.

Illustrative Workflow for NMR-based Structure Elucidation:

The following diagram illustrates the logical workflow for using 2D NMR to elucidate the structure of a steroid like 3-Oxochola-4,6-dien-24-oic acid.

StructureElucidationWorkflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Structure Structure Confirmation H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY C13 ¹³C NMR (Carbon Skeleton) HSQC HSQC (¹H-¹³C Direct Correlation) C13->HSQC COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Final Final Structure of 3-Oxochola-4,6-dien-24-oic acid HMBC->Final

Caption: Logical workflow for NMR-based structure elucidation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode to generate the [M+H]⁺ ion.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000).

  • Data Analysis: Determine the accurate mass of the molecular ion and use the instrument's software to calculate the elemental composition.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition:

    • COSY: Acquire a standard gradient-selected COSY (gCOSY) experiment.

    • HSQC: Acquire a standard gradient-selected HSQC (gHSQC) experiment.

    • HMBC: Acquire a standard gradient-selected HMBC (gHMBC) experiment, optimizing the long-range coupling delay for typical ²JCH and ³JCH values (e.g., 8 Hz).

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the ¹H NMR signals and assign chemical shifts.

    • Assign the ¹³C NMR chemical shifts.

    • Analyze the 2D correlation spectra to build up the molecular structure piece by piece, starting from well-resolved signals and extending the connectivity throughout the molecule.

Conclusion

The structural elucidation of 3-Oxochola-4,6-dien-24-oic acid is a systematic process that relies on the synergistic application of multiple analytical techniques. This guide has outlined a logical workflow, beginning with foundational mass and UV-Vis analysis to confirm the molecular formula and key chromophore, and culminating in a detailed, multi-dimensional NMR investigation to piece together the complete molecular structure. By understanding the principles behind each technique and following a structured analytical approach, researchers can confidently and accurately determine the structure of this and other complex steroidal molecules, paving the way for further biological and pharmaceutical investigation.

References

  • PubChem. (n.d.). 3-Oxochola-4,6-dien-24-oic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikidata. (n.d.). 3-oxochola-4,6-dien-24-oic acid. Retrieved from [Link]

  • Honda, A., et al. (2007). Bile acid synthesis.
  • Leppik, R. A. (1983). Improved synthesis of 3-keto, 4-ene-3-keto, and 4,6-diene-3-keto bile acids. Steroids, 41(4), 475-484.
  • Global Substance Registration System. (n.d.). CHOLA-4,6-DIEN-24-OIC ACID, 3-OXO-. Retrieved from [Link]

  • Clayton, P. T. (2017). Disorders of bile acid synthesis. Journal of inherited metabolic disease, 40(2), 141-155.
  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of 3-oxo bile acids selected products in the biomedical research and testing their FT-IR spectroscopy. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Biological Magnetic Resonance Bank. (n.d.). (+)-4-cholesten-3-one. Retrieved from [Link]

  • Duddeck, H., Dietrich, W., & Tóth, G. (2005). Structure elucidation by NMR in organic chemistry: a practical guide. John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2007).

Sources

natural occurrence of 3-Oxochola-4,6-dien-24-oic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Natural Occurrence of 3-Oxochola-4,6-dien-24-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxochola-4,6-dien-24-oic acid is a naturally occurring bile acid derivative that has garnered increasing interest within the scientific community. Initially identified as a human metabolite, its presence has been linked to specific physiological and pathological states, particularly in the context of hepatobiliary diseases. This technical guide provides a comprehensive overview of the current knowledge surrounding 3-Oxochola-4,6-dien-24-oic acid, with a focus on its natural occurrence, biosynthetic pathways, analytical methodologies, and potential biological significance. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in exploring the therapeutic and diagnostic potential of this unique steroid.

Introduction

3-Oxochola-4,6-dien-24-oic acid is a C24 bile acid characterized by a 3-oxo group and conjugated double bonds at the 4th and 6th positions of the steroid nucleus.[1] Its structure, a derivative of cholic acid, suggests a role in the complex network of bile acid metabolism and signaling. While not one of the primary or secondary bile acids, its detection in various biological systems points towards specific enzymatic pathways responsible for its formation and potential functional roles that are yet to be fully elucidated. This guide aims to consolidate the existing literature and provide a scientifically grounded framework for future investigations into this intriguing molecule.

Natural Occurrence

The presence of 3-Oxochola-4,6-dien-24-oic acid has been documented in a range of biological systems, from microorganisms to humans and marine invertebrates.

In Humans

In humans, 3-Oxochola-4,6-dien-24-oic acid is recognized as an endogenous metabolite.[1][2] It has been identified in several tissues, including the gall bladder, intestine, kidney, and liver.[1] Its presence is particularly notable in the urine of patients with hepatobiliary diseases, suggesting a link between its metabolism and liver function.[2][3] Furthermore, it is considered a fetal bile acid. While normally present in the human fetus, elevated levels can persist in neonates and children with severe cholestatic liver disease due to inborn errors of metabolism, specifically affecting the enzyme Δ4-3-oxo-steroid 5β-reductase (AKR1D1).[4] In adults, plasma levels of this bile acid have been shown to correlate with the severity of liver cirrhosis.[4]

In Other Animals

The compound has also been reported in Bos taurus (cattle).[1]

In Marine Organisms

Beyond mammals, 3-Oxochola-4,6-dien-24-oic acid has been identified in the coral Deltocyathus magnificus.[1] The presence of this and related bile acid derivatives in marine invertebrates suggests a potentially broader ecological role and diverse biosynthetic capabilities in these organisms.

Organism/System Location/Context of Occurrence Reference(s)
Homo sapiens (Human)Gall bladder, intestine, kidney, liver[1]
Urine of patients with hepatobiliary disease[2][3]
Plasma of neonates with cholestatic liver disease[4]
Plasma of adults with severe liver cirrhosis[4]
Bos taurus (Cattle)Reported presence[1]
Deltocyathus magnificus (Coral)Reported presence[1]

Biosynthesis

The formation of 3-Oxochola-4,6-dien-24-oic acid is intricately linked to the microbial metabolism of primary bile acids in the gut. The pathway is believed to originate from cholic acid, a primary bile acid synthesized in the liver from cholesterol.

Proposed Biosynthetic Pathway

The initial steps involve the conversion of cholic acid to a 3-oxo-Δ4 intermediate, a process known to be carried out by certain gut bacteria, particularly from the Firmicutes phylum. This transformation is a key part of the 7α-dehydroxylation pathway. The subsequent formation of the 4,6-diene structure is thought to occur via dehydration of a 7-hydroxy-3-oxo-4-cholenoic acid intermediate. Evidence suggests that this dehydration can be catalyzed by a specific 7α-hydroxysteroid dehydratase.

Step 1: Oxidation and Isomerization The pathway begins with the conversion of a primary bile acid like cholic acid. This involves the oxidation of the 3α-hydroxyl group to a 3-oxo group and the isomerization of the A/B ring junction, leading to the formation of a 3-oxo-Δ4 intermediate. This reaction is catalyzed by microbial enzymes.

Step 2: Dehydration The crucial step in the formation of the 4,6-diene structure is the dehydration of a 7α-hydroxy-3-oxo-4-cholenoic acid intermediate. This elimination of a water molecule from the 7th position introduces the second double bond at the 6th position. This reaction is catalyzed by a 7α-hydroxysteroid dehydratase, an enzyme identified in some bile acid-metabolizing bacteria.[5] It is also worth noting that 7α-hydroxy-3-oxo-4-cholestenoic acid is known to be unstable and can dehydrate to form 3-oxo-cholesta-4,6-dienoic acid during analytical workup, suggesting that spontaneous dehydration might also occur under certain conditions.[6]

Biosynthesis Cholic Acid Cholic Acid 3-Oxo-4-cholenoic acid intermediate 3-Oxo-4-cholenoic acid intermediate Cholic Acid->3-Oxo-4-cholenoic acid intermediate Microbial Oxidation/ Isomerization 7α-Hydroxy-3-oxo-4-cholenoic acid 7α-Hydroxy-3-oxo-4-cholenoic acid 3-Oxo-4-cholenoic acid intermediate->7α-Hydroxy-3-oxo-4-cholenoic acid Hydroxylation (if not already present) 3-Oxochola-4,6-dien-24-oic acid 3-Oxochola-4,6-dien-24-oic acid 7α-Hydroxy-3-oxo-4-cholenoic acid->3-Oxochola-4,6-dien-24-oic acid 7α-hydroxysteroid dehydratase

Proposed biosynthetic pathway of 3-Oxochola-4,6-dien-24-oic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Oxochola-4,6-dien-24-oic acid is provided below.

PropertyValueSource
Molecular FormulaC24H34O3[1]
Molecular Weight370.5 g/mol [1]
Physical DescriptionSolid[1]
XLogP35.2[1]
Monoisotopic Mass370.25079494 Da[1]

Analytical Methodologies

The accurate detection and quantification of 3-Oxochola-4,6-dien-24-oic acid in biological matrices are crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity.

Experimental Protocol: Extraction and Quantification by LC-MS/MS

This protocol provides a general framework for the analysis of 3-Oxochola-4,6-dien-24-oic acid in plasma or serum. Optimization may be required for different sample types and instrument configurations.

1. Sample Preparation and Extraction: a. To 100 µL of plasma or serum in a clean microcentrifuge tube, add an appropriate internal standard (e.g., a stable isotope-labeled analog of a related bile acid). b. Add 400 µL of ice-cold acetonitrile to precipitate proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a new tube. f. Dry the supernatant under a gentle stream of nitrogen at 30°C.

2. Derivatization (Optional but can improve chromatographic properties): a. Reconstitute the dried extract in 50 µL of a derivatization agent (e.g., a solution of picolinoyl chloride in acetonitrile) to enhance ionization efficiency. b. Incubate at 60°C for 30 minutes. c. Dry the sample again under nitrogen.

3. Sample Reconstitution: a. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). b. Vortex briefly and transfer to an autosampler vial.

4. LC-MS/MS Analysis: a. Liquid Chromatography: i. Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable. ii. Mobile Phase A: Water with 0.1% formic acid. iii. Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid. iv. Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. v. Flow Rate: 0.3 mL/min. vi. Injection Volume: 5-10 µL. b. Mass Spectrometry: i. Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode (to be optimized). ii. Detection Mode: Multiple Reaction Monitoring (MRM). iii. MRM Transitions: Specific precursor-to-product ion transitions for 3-Oxochola-4,6-dien-24-oic acid and the internal standard need to be determined by direct infusion of standards.

5. Data Analysis: a. Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a certified reference standard.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma/Serum Plasma/Serum Protein Precipitation\n(Acetonitrile) Protein Precipitation (Acetonitrile) Plasma/Serum->Protein Precipitation\n(Acetonitrile) Centrifugation Centrifugation Protein Precipitation\n(Acetonitrile)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Drying Drying Supernatant Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LC-MS/MS LC-MS/MS Reconstitution->LC-MS/MS Quantification Quantification LC-MS/MS->Quantification

Workflow for the analysis of 3-Oxochola-4,6-dien-24-oic acid.

Biological Significance and Pharmacological Potential

The biological role of 3-Oxochola-4,6-dien-24-oic acid is an active area of investigation. Its established association with liver disease provides a strong starting point for understanding its significance.

Biomarker of Liver Disease

As previously mentioned, elevated levels of 3-Oxochola-4,6-dien-24-oic acid are observed in patients with various hepatobiliary disorders.[2][3] This suggests that its formation is increased or its further metabolism is impaired in the context of liver dysfunction. Its strong correlation with the severity of liver cirrhosis makes it a potential biomarker for disease progression.[4]

Potential as a Signaling Molecule

Bile acids are not merely digestive aids; they are also important signaling molecules that activate nuclear receptors such as the Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), and Liver X Receptor (LXR).[7][8][9] These receptors play crucial roles in regulating lipid, glucose, and energy homeostasis.

Given its structure as a bile acid derivative, it is plausible that 3-Oxochola-4,6-dien-24-oic acid could interact with these receptors. The unique 4,6-diene structure may confer specific binding affinities and functional activities (agonist or antagonist) that differ from those of more common bile acids. Further research is warranted to investigate the interaction of this compound with these and other cellular targets. Such studies could reveal novel therapeutic avenues for metabolic diseases.

Signaling cluster_receptors Potential Nuclear Receptor Targets 3-Oxochola-4,6-dien-24-oic acid 3-Oxochola-4,6-dien-24-oic acid FXR FXR 3-Oxochola-4,6-dien-24-oic acid->FXR ? PXR PXR 3-Oxochola-4,6-dien-24-oic acid->PXR ? LXR LXR 3-Oxochola-4,6-dien-24-oic acid->LXR ? Gene Regulation\n(Lipid & Glucose Metabolism) Gene Regulation (Lipid & Glucose Metabolism) FXR->Gene Regulation\n(Lipid & Glucose Metabolism) Gene Regulation\n(Xenobiotic Metabolism) Gene Regulation (Xenobiotic Metabolism) PXR->Gene Regulation\n(Xenobiotic Metabolism) Gene Regulation\n(Cholesterol Homeostasis) Gene Regulation (Cholesterol Homeostasis) LXR->Gene Regulation\n(Cholesterol Homeostasis)

Potential signaling roles of 3-Oxochola-4,6-dien-24-oic acid.

Conclusion

3-Oxochola-4,6-dien-24-oic acid is a naturally occurring bile acid derivative with a distinct chemical structure and an emerging biological profile. Its presence in diverse organisms and its association with human liver disease underscore the need for a deeper understanding of its metabolic pathways and physiological functions. The analytical methods outlined in this guide provide a robust platform for its quantification in biological systems. Future research focused on elucidating its biosynthetic enzymes, its interactions with cellular receptors, and its broader pharmacological activities will be crucial in unlocking its full potential as a diagnostic biomarker and a lead compound for drug discovery.

References

  • Congenital bile acid synthesis defect 6 | Human diseases - UniProt. (n.d.). Retrieved February 26, 2026, from [Link]

  • Bioconversion of 3 -hydroxy-5-cholenoic acid into chenodeoxycholic acid by rat brain enzyme systems - Semantic Scholar. (n.d.). Retrieved February 26, 2026, from [Link]

  • 3-Oxochola-4,6-dien-24-oic Acid | C24H34O3 | CID 5283992 - PubChem. (n.d.). Retrieved February 26, 2026, from [Link]

  • Conversion of 3b-hydroxy-5-ene acids to their 3-oxo-4-ene analogues by... - ResearchGate. (n.d.). Retrieved February 26, 2026, from [Link]

  • Stereochemistry of the Enzymatic Conversion of a Δ 4 ‐3‐Oxosteroid into a 3‐Oxo‐5β‐Steroid - European Journal of Biochemistry - Wiley Online Library. (n.d.). Retrieved February 26, 2026, from [Link]

  • 12alpha-Hydroxy-3-oxochola-4,6-dien-24-oic Acid | C24H34O4 | CID 166839 - PubChem. (n.d.). Retrieved February 26, 2026, from [Link]

  • Plasma fetal bile acids 7α-hydroxy-3-oxochol-4-en-24-oic acid and 3-oxachola-4,6-dien-24-oic acid indicate severity of liver cirrhosis - PubMed. (2021, April 15). Retrieved February 26, 2026, from [Link]

  • 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC. (n.d.). Retrieved February 26, 2026, from [Link]

  • Identification of Side Chain Oxidized Sterols as Novel Liver X Receptor Agonists with Therapeutic Potential in the Treatment of Cardiovascular and Neurodegenerative Diseases - MDPI. (2023, January 9). Retrieved February 26, 2026, from [Link]

  • Modulation of LXR signaling altered the dynamic activity of human colon adenocarcinoma cancer stem cells in vitro - PMC. (2021, February 10). Retrieved February 26, 2026, from [Link]

  • Activation of Liver X Receptors and Peroxisome Proliferator-Activated Receptors by Lipid Extracts of Brown Seaweeds: A Potential Application in Alzheimer's Disease? - PMC. (n.d.). Retrieved February 26, 2026, from [Link]

  • Navigating cholestasis: identifying inborn errors of bile acid metabolism for precision diagnosis - PMC. (2024, April 5). Retrieved February 26, 2026, from [Link]

  • Glucose-6-Phosphate Dehydrogenase Deficiency and Neonatal Hyperbilirubinemia: Insights on Pathophysiology, Diagnosis, and Gene Variants in Disease Heterogeneity - PMC. (2022, May 24). Retrieved February 26, 2026, from [Link]

  • Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - MDPI. (2021, December 20). Retrieved February 26, 2026, from [Link]

  • Anti-tumor activity of a 3-oxo derivative of oleanolic acid | Request PDF. (n.d.). Retrieved February 26, 2026, from [Link]

  • Liver LXRα expression is crucial for whole body cholesterol homeostasis and reverse cholesterol transport in mice. (n.d.). Retrieved February 26, 2026, from [Link]

  • 20-Hydroxy-3-Oxolupan-28-Oic Acid, a Minor Component From Mahonia bealei (Fort.) Carr. Leaves Alleviates Lipopolysaccharide-Induced Inflammatory in Murine Macrophages - Frontiers. (2021, June 17). Retrieved February 26, 2026, from [Link]

  • The role of pregnane X receptor (PXR) in substance metabolism - Frontiers. (n.d.). Retrieved February 26, 2026, from [Link]

  • Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC. (n.d.). Retrieved February 26, 2026, from [Link]

  • Effects of Bile Acids and the Bile Acid Receptor FXR Agonist on the Respiratory Rhythm in the In Vitro Brainstem Medulla Slice of Neonatal Sprague-Dawley Rats - PMC. (2014, November 18). Retrieved February 26, 2026, from [Link]

  • 3β-Isoobeticholic acid efficiently activates the farnesoid X receptor (FXR) due to its epimerization to 3α-epimer by hepatic metabolism - PubMed. (2020, September 15). Retrieved February 26, 2026, from [Link]

  • 7β-Hydroxysteroid dehydratase Hsh3 eliminates the 7-hydroxy group of the bile salt ursodeoxycholate during degradation by Sphingobium sp. strain Chol11 and other Sphingomonadaceae - PMC. (n.d.). Retrieved February 26, 2026, from [Link]

  • An unexplored pathway for degradation of cholate requires a 7α-hydroxysteroid dehydratase and contributes to a broad metabolic repertoire for the utilization of bile salts in Novosphingobium sp. strain Chol11 - PubMed. (2016, December 15). Retrieved February 26, 2026, from [Link]

  • Investigations on the Degradation of the Bile Salt Cholate via the 9,10-Seco-Pathway Reveals the Formation of a Novel Recalcitrant Steroid Compound by a Side Reaction in Sphingobium sp. Strain Chol11 - MDPI. (2021, October 14). Retrieved February 26, 2026, from [Link]

  • Androgen Metabolism in Prostate Cancer - ACCEPTED MANUSCRIPT - Oxford University Press. (2026, February 25). Retrieved February 26, 2026, from [Link]

  • Glucose-6-phosphate dehydrogenase deficiency - Wikipedia. (n.d.). Retrieved February 26, 2026, from [Link]

  • (PDF) 7β-Hydroxysteroid dehydratase Hsh3 eliminates the 7-hydroxy group of the bile salt ursodeoxycholate during degradation by Sphingobium sp. strain Chol11 and other Sphingomonadaceae. (2025, August 6). Retrieved February 26, 2026, from [Link]

Sources

An In-depth Technical Guide to 3-Oxochola-4,6-dien-24-oic Acid: From Nomenclature to Clinical Significance

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-Oxochola-4,6-dien-24-oic acid, a significant endogenous metabolite. Tailored for researchers, scientists, and professionals in drug development, this document delves into its nomenclature, physicochemical properties, biological role, and clinical relevance, with a particular focus on its association with liver pathophysiology. Furthermore, it outlines detailed methodologies for its analysis in biological matrices, ensuring scientific integrity and practical applicability.

Chemical Identity and Nomenclature

3-Oxochola-4,6-dien-24-oic acid is a C24 bile acid and a 3-oxo-Delta(4)-steroid.[1] Its unique structure, featuring a ketone group at the C-3 position and conjugated double bonds at C-4 and C-6 of the steroid nucleus, is fundamental to its chemical properties and biological activity.

Synonyms and Identifiers

A thorough understanding of the various names and identifiers for this compound is crucial for comprehensive literature searches and unambiguous communication in research.

Identifier Type Identifier Source
IUPAC Name (4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pentanoic acidPubChem[1]
CAS Number 88179-71-9PubChem[1], Sigma-Aldrich[2]
Common Synonyms 3-Oxo-4,6-choladienoic acidPubChem[1]
(20S)-3-oxochola-4,6-dien-24-oic acidSigma-Aldrich
3-Oxo-4,6-choladienoatePubChem[1]
3-oxochol-4,6-dienoatePubChem
PubChem CID 5283992PubChem[1]
ChEBI ID CHEBI:88112PubChem[1]
Molecular Formula C24H34O3PubChem[1]
Molecular Weight 370.53 g/mol Sigma-Aldrich[2]
Chemical Structure

The chemical structure of 3-Oxochola-4,6-dien-24-oic acid is depicted below.

Caption: Chemical structure of 3-Oxochola-4,6-dien-24-oic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Oxochola-4,6-dien-24-oic acid is presented below. These properties are essential for designing analytical methods, understanding its behavior in biological systems, and for its synthesis and handling.

Property Value Source
Molecular Formula C24H34O3PubChem[1]
Average Mass 370.533 g/mol PubChem
Monoisotopic Mass 370.2508 DaPubChemLite[3]
Physical Description Solid, White to light yellowMedChemExpress[4], Sigma-Aldrich[2]
XLogP3 5.2PubChem[1]
Storage Temperature 4°CSigma-Aldrich[2]

Biological Significance and Clinical Relevance

3-Oxochola-4,6-dien-24-oic acid is an endogenous human metabolite found in various tissues, including the gall bladder, intestine, kidney, and liver.[1] It is primarily located in the extracellular space.[1] Its clinical significance is most pronounced in the context of liver disease.

Role in Liver Disease

Elevated levels of 3-Oxochola-4,6-dien-24-oic acid, along with a related fetal bile acid, 7α-hydroxy-3-oxochol-4-en-24-oic acid, are observed in neonates and children with severe cholestatic liver disease.[5] This is often due to an inborn error of metabolism affecting the enzyme Δ4-3-oxo-steroid 5β-reductase (AKR1D1).[5][6]

Recent research has demonstrated a strong correlation between plasma concentrations of 3-Oxochola-4,6-dien-24-oic acid and the severity of liver cirrhosis in adults, as measured by the Child-Pugh and MELD scores.[5][6] This suggests that deteriorating AKR1D1 activity and the subsequent accumulation of this fetal bile acid are indicative of advancing liver disease.[5][6] Consequently, urinary and plasma levels of 3-Oxochola-4,6-dien-24-oic acid are being investigated as potential biomarkers for a poor prognosis in patients with hepatobiliary diseases.[4][7]

The accumulation of this and other 3-oxo-Δ4 bile acids is thought to contribute to the pathophysiology of cholestatic liver injury, although the precise mechanisms are still under investigation.

G cluster_disease Liver Disease Pathophysiology Cholesterol Cholesterol (in Liver) BileAcid_Intermediates Bile Acid Synthesis Intermediates Cholesterol->BileAcid_Intermediates AKR1D1_active AKR1D1 (Active) BileAcid_Intermediates->AKR1D1_active Impaired_AKR1D1 Impaired AKR1D1 Activity BileAcid_Intermediates->Impaired_AKR1D1 Normal_Bile_Acids Primary Bile Acids (e.g., Cholic Acid) AKR1D1_active->Normal_Bile_Acids Healthy_Liver Healthy Liver Function Normal_Bile_Acids->Healthy_Liver Accumulation Accumulation of 3-Oxochola-4,6-dien-24-oic acid Impaired_AKR1D1->Accumulation Liver_Injury Cholestatic Liver Injury Accumulation->Liver_Injury Cirrhosis Progression to Cirrhosis Liver_Injury->Cirrhosis

Caption: Simplified schematic of the proposed role of impaired AKR1D1 activity in liver disease.

Analytical Methodologies

Accurate and sensitive quantification of 3-Oxochola-4,6-dien-24-oic acid in biological samples like plasma and urine is critical for its validation as a clinical biomarker. Mass spectrometry-based methods are the gold standard for this purpose.

Sample Preparation and Extraction

A robust sample preparation protocol is essential to remove interfering substances and enrich the analyte of interest.

Protocol for Extraction from Plasma/Urine:

  • Sample Collection: Collect blood in EDTA or heparin tubes and centrifuge to obtain plasma. Collect urine samples and store at -80°C until analysis.

  • Internal Standard Addition: Spike a known amount of an isotopically labeled internal standard (e.g., 3-Oxochola-4,6-dien-24-oic acid-¹³C₃) into the sample to correct for matrix effects and variations in extraction efficiency and instrument response.

  • Protein Precipitation (for plasma): Add a three-fold volume of ice-cold acetonitrile to the plasma sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 30-40°C).

  • Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 50% methanol in water, for analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary selectivity and sensitivity for quantifying low levels of 3-Oxochola-4,6-dien-24-oic acid in complex biological matrices.

Illustrative LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B is employed to separate the analyte from other components.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

    • Column Temperature: Maintained at around 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for bile acids.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure high selectivity and accurate quantification.

      • Example Transition for 3-Oxochola-4,6-dien-24-oic acid: m/z 369.2 -> [fragment ion]

      • Example Transition for Internal Standard: m/z 372.2 -> [fragment ion]

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma or Urine) Spike Spike with Internal Standard Sample->Spike Extract Extraction/ Protein Precipitation Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data MS->Data Data Acquisition & Processing

Caption: General workflow for the quantification of 3-Oxochola-4,6-dien-24-oic acid.

Synthesis and Availability

For research purposes, 3-Oxochola-4,6-dien-24-oic acid is commercially available from several chemical suppliers.[2][4][8] Its chemical synthesis has also been described in the literature, often as part of studies investigating its biological role.[5] The synthesis typically involves the modification of more common bile acids through a series of oxidation and dehydration reactions.

Conclusion

3-Oxochola-4,6-dien-24-oic acid has emerged from being a relatively obscure human metabolite to a potentially valuable biomarker for assessing the severity of liver disease. Its unique chemical structure and its link to a specific metabolic pathway that is perturbed in liver pathology underscore its importance in clinical and translational research. The analytical methods outlined in this guide provide a robust framework for its accurate quantification, which is essential for further elucidating its role in health and disease and for its potential application in diagnostic and prognostic settings. As research in the field of metabolomics and liver diseases progresses, a deeper understanding of the biological functions and regulatory mechanisms of 3-Oxochola-4,6-dien-24-oic acid is anticipated.

References

  • PubChem. 3-Oxochola-4,6-dien-24-oic Acid. National Center for Biotechnology Information. [Link]

  • Mocan, T., Kang, D. W., Molloy, B. J., et al. (2021). Plasma fetal bile acids 7α-hydroxy-3-oxochol-4-en-24-oic acid and 3-oxachola-4,6-dien-24-oic acid indicate severity of liver cirrhosis. Scientific Reports, 11(1), 8298. [Link]

  • ResearchGate. (2021). Plasma fetal bile acids 7α-hydroxy-3-oxochol-4-en-24-oic acid and 3-oxachola-4,6-dien-24-oic acid indicate severity of liver cirrhosis. [Link]

  • Kimura, A., et al. (1998). Urinary 7alpha-hydroxy-3-oxochol-4-en-24-oic and 3-oxochola-4,6-dien-24-oic acids in infants with cholestasis. Journal of Hepatology, 28(2), 270-279. [Link]

  • PubChemLite. 3-oxochola-4,6-dien-24-oic acid (C24H34O3). [Link]

Sources

Methodological & Application

Strategic Analysis & Protocol: 3-Oxochola-4,6-dien-24-oic Acid

[1][2]

Executive Summary

3-Oxochola-4,6-dien-24-oic acid (CAS: 88179-71-9), often referred to as

124,6-dien-3-one12

This Application Note provides a definitive guide for researchers to leverage this unique structural feature for high-sensitivity detection (

12

Chemical Profile & Procurement Strategy

Molecular Identity[2]
  • IUPAC Name: (4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid[1][2]

  • Common Synonyms: 3-Oxo-4,6-choladienoic acid;

    
    -ketolithocholic acid.[1][2]
    
  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 370.53 g/mol [1][2]

  • Key Structural Feature: Cross-conjugated dienone system (C3 ketone, C4=C5, C6=C7).[1][2]

Strategic Procurement Guide

When purchasing this standard for GMP or GLP analysis, "purity" is not a single metric. You must evaluate the Certificate of Analysis (CoA) against the specific interference risks of bile acid synthesis.[2]

SpecificationCritical RequirementRationale
Purity (HPLC)

(Area %)
Critical to distinguish from the mono-ene impurity (3-oxo-4-cholen-24-oic acid).[1][2]
Isotopic Labeling Consider

or

Essential for LC-MS/MS quantification in biological matrices to correct for ionization suppression.[1][2]
Counter-Ion Free Acid formEnsure you are not buying the methyl ester or sodium salt unless specifically required for the method.[1][2]
Storage -20°C, Dark, Inert Gas Crucial: The conjugated diene system is photo-labile and prone to oxidation.[1][2] Standard vials must be amber.[1][2]

Recommended Suppliers:

  • Primary Reference: Toronto Research Chemicals (TRC), Sigma-Aldrich (AldrichCPR).[1][2]

  • Isotope Labeled: Cambridge Isotope Laboratories (CIL).[1][2][4]

Application Note: The "Red-Shift" Detection Advantage

The UV-Vis Physics

Standard bile acids (UDCA, CDCA) lack conjugation and must be detected at non-specific wavelengths (200-210 nm) or via Refractive Index (RI) / Charged Aerosol Detection (CAD).[1][2]

However, 3-Oxochola-4,6-dien-24-oic acid contains an extended

12
  • Base enone (4-en-3-one): ~240 nm[1][2]

  • Extended conjugation (+ double bond at C6): +30-40 nm shift.

  • Result: The molecule absorbs strongly at 280–285 nm .[1][2]

Strategic Insight: By setting your HPLC UV detector to 284 nm , you effectively "blind" the instrument to the massive excess of UDCA/CDCA matrix, allowing for highly selective quantification of this specific impurity without derivatization.[1][2]

Workflow Visualization

The following diagram illustrates the origin of this impurity and the analytical decision tree.

GStartRaw Material(Phytosterols/Cholic Acid)InterIntermediate:3-Oxo-4,6-choladien-24-oic acidStart->InterOxidation/DegradationProdFinal API:Ursodeoxycholic Acid (UDCA)Inter->ProdSelective Reduction(Risk Step)ImpurityResidual Impurity:3-Oxochola-4,6-dien-24-oic acidInter->ImpurityIncomplete ReactionAnalysisAnalytical StrategyProd->AnalysisQuality ControlUVHPLC-UV (284 nm)Process ControlAnalysis->UVHigh Conc. (>0.1%)MSLC-MS/MSTrace QuantificationAnalysis->MSTrace Conc. (<0.1%)

Figure 1: Origin of 3-Oxochola-4,6-dien-24-oic acid in bile acid synthesis and analytical selection strategy.

Detailed Protocol: Chromatographic Quantification

Standard Preparation (Critical Steps)

Safety: Handle in a fume hood. The compound is a potent bioactive steroid.[1][2] Light Sensitivity: Perform all steps under yellow light or using amber glassware.

  • Stock Solution (1.0 mg/mL):

    • Weigh 5.0 mg of standard into a 5 mL amber volumetric flask.

    • Dissolve in Methanol (LC-MS grade) . Sonicate for 2 minutes if necessary.

    • Note: Do not use pure water; the free acid is hydrophobic.[1][2]

  • Working Standard (50 µg/mL):

    • Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A/B mixture (50:50).

  • Storage: Stock solutions are stable for 1 month at -20°C. Discard working standards after 24 hours.

HPLC-UV Method (Process Impurity)

This method utilizes the unique UV absorption to separate the target from the saturated bile acid matrix.[2]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

    
     mm, 3.5 µm.[1][2]
    
  • Mobile Phase A: 0.1% Formic Acid in Water (keeps the carboxylic acid protonated, improving peak shape).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)[1][2]

    • 2-15 min: 40%

      
       90% B (Linear gradient)[1][2]
      
    • 15-20 min: 90% B (Wash)[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV @ 284 nm (Reference: 360 nm).[1][2]

  • Retention Time: Expect elution around 10-12 minutes, significantly later than polar conjugated bile acids.[1][2]

LC-MS/MS Method (Trace Analysis/Biological Matrix)

For biological samples (plasma/urine) or trace impurity analysis (<0.05%).[1][2]

  • Ionization: ESI Positive Mode (The 3-oxo-4,6-diene system protonates readily

    
    ).[1][2]
    
    • Note: While many bile acids are run in Negative mode, the conjugated ketone facilitates Positive mode sensitivity, reducing background noise from saturated bile acids.[1][2]

  • Precursor Ion:

    
     371.25 
    
    
    [1][2]
  • Product Ions (SRM):

    • Quantifier: 371.25

      
       121.1 (Cleavage of A-ring fragment).[1][2]
      
    • Qualifier: 371.25

      
       353.2 (Water loss, 
      
      
      ).[1][2]

Data Analysis & Troubleshooting

Interpretation of Results
  • Peak Identification: The peak at 284 nm must align with the standard retention time. If analyzing UDCA API, the main UDCA peak will likely be invisible or a small baseline disturbance at this wavelength.[1][2]

  • Linearity: The method should be linear from 0.5 µg/mL to 50 µg/mL (

    
    ).
    
Common Issues
IssueProbable CauseCorrective Action
Peak Tailing Silanol interactions or ionization state.[1][2]Ensure Mobile Phase A pH is < 3.0 (use Formic Acid).[1][2]
Signal Degradation Photodegradation of standard.[1][2]Prepare fresh standards in amber glass; minimize bench time.
Ghost Peaks Carryover.The molecule is lipophilic.[1][2] Add a needle wash step with 100% Isopropanol or Methanol.[1][2]

References

  • Kimura, A., et al. (1998).[1][2] "Urinary 7alpha-hydroxy-3-oxochol-4-en-24-oic and 3-oxochola-4,6-dien-24-oic acids in infants with cholestasis." Journal of Hepatology, 28(2), 270-279.[1][2] Link

  • European Pharmacopoeia (Ph.[1][2] Eur.) . "Ursodeoxycholic Acid Monograph: Impurity Profiling." (General reference for bile acid impurity limits).

  • Toronto Research Chemicals . "3-Oxo-4,6-choladien-24-oic Acid Product Sheet." Link[1][2]

  • PubChem . "3-Oxochola-4,6-dien-24-oic acid Compound Summary."[1][2][3] National Library of Medicine.[1][2] Link[1][2]

Troubleshooting & Optimization

improving peak resolution for 3-Oxochola-4,6-dien-24-oic acid chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Oxochola-4,6-dien-24-oic Acid Peak Resolution

Status: Operational Ticket ID: RES-3OXO-46D Analyst Level: Senior Application Scientist

Executive Summary

This guide addresses the specific chromatographic challenges of 3-Oxochola-4,6-dien-24-oic acid (often found as a degradation product or impurity in Cholic Acid and Chenodeoxycholic Acid API synthesis).

Unlike saturated bile acids, this molecule possesses two distinct structural features that dictate its separation physics:

  • The Conjugated System: A 4,6-diene-3-one moiety (extended conjugation).

  • The Acidic Tail: A C24 carboxylic acid group (pKa ~4.5–5.0).

Poor resolution usually stems from a failure to address the ionization of the tail (causing tailing) or a failure to leverage the selectivity of the diene system (causing co-elution).

Module 1: Critical Resolution Parameters (The "Why")
1. Stationary Phase Selectivity: The

-Electron Advantage
  • The Problem: Standard C18 columns separate primarily based on hydrophobicity. Since 3-Oxochola-4,6-dien-24-oic acid is structurally similar to its parent bile acids, hydrophobic discrimination alone often yields poor resolution (

    
    ).
    
  • The Solution: Utilize Phenyl-Hexyl or Biphenyl phases.

  • Mechanism: The 4,6-diene system in your analyte is electron-rich. Phenyl phases engage in

    
     interactions with this conjugated system, providing a secondary retention mechanism that saturated bile acids (like Cholic Acid) cannot participate in. This drastically increases the selectivity factor (
    
    
    
    ).
2. Mobile Phase pH: Suppressing Silanol Interactions
  • The Problem: The C24 carboxylic acid moiety will ionize at neutral pH. An ionized analyte (

    
    ) interacts strongly with residual positively charged silanols on the silica surface, leading to severe peak tailing and loss of resolution.
    
  • The Solution: Maintain mobile phase pH at 2.5 – 3.0 .

  • Mechanism: At pH 2.5 (2 units below pKa), the carboxylic acid is protonated (

    
    , neutral). This increases hydrophobic retention and eliminates ionic dragging, sharpening the peak.
    
Module 2: Detection Optimization (The "Invisible" Resolution)

Question: "I cannot separate the impurity from the main Cholic Acid peak." Answer: You may not need to physically separate them if you optimize detection.

Saturated bile acids (Cholic, Deoxycholic) have negligible UV absorbance above 210 nm. However, the 4,6-diene-3-one chromophore in your analyte shifts the


 significantly.
Analyte TypeChromophore

Recommended Detection
Parent (e.g., Cholic Acid) None (Saturated)< 200 nmRI, ELSD, or CAD
Impurity (3-Oxochola...) 4,6-diene-3-one280 – 290 nm UV / DAD

Strategy: By setting your UV detector to 285 nm , the parent bile acid becomes transparent. You achieve "spectral resolution" even if the peaks physically co-elute.

Module 3: Troubleshooting & Protocols
Workflow: Method Development Logic

MethodDev start Start: Poor Resolution check_ph Check Mobile Phase pH (Is pH < 3.0?) start->check_ph adjust_ph Adjust to pH 2.5 (Phosphate/Formic Acid) check_ph->adjust_ph No check_col Check Column Chemistry (Is it C18?) check_ph->check_col Yes adjust_ph->check_col switch_col Switch to Phenyl-Hexyl (Leverage Pi-Pi) check_col->switch_col Yes (Low Selectivity) check_det Check Wavelength (Is UV < 210nm?) check_col->check_det Already Phenyl switch_col->check_det opt_det Set UV to 280-290 nm (Specific for Diene) check_det->opt_det Yes (Noise High) final Resolution Optimized check_det->final No opt_det->final

Caption: Logical decision tree for isolating 3-Oxochola-4,6-dien-24-oic acid from matrix components.

Protocol: Phosphate Buffer Preparation (pH 2.5)

Use this to ensure reproducible peak shape.

  • Weigh: 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) into a 1L volumetric flask.
    
  • Dissolve: Add 900 mL of HPLC-grade water. Stir until dissolved.

  • Adjust: Titrate with Ortho-phosphoric acid (85%) dropwise until pH reaches exactly 2.50 .

  • Filter: Pass through a 0.22 µm nylon filter.

  • Mix: Use as Mobile Phase A. (Standard Mobile Phase B: Acetonitrile).

Module 4: Frequently Asked Questions (FAQs)

Q1: My peak is splitting. Is the column dead?

  • Diagnosis: Likely not.[1] Split peaks for this molecule often indicate "solvent mismatch."

  • Fix: If your sample is dissolved in 100% Methanol but your starting gradient is 90% Water, the analyte precipitates momentarily at the column head. Dissolve your sample in the starting mobile phase (e.g., 50:50 Buffer:ACN).

Q2: I see a ghost peak in the next run.

  • Diagnosis: 3-Oxochola-4,6-dien-24-oic acid is highly hydrophobic. It may retain on the column if the gradient flush is insufficient.

  • Fix: Ensure your gradient ends with a high organic wash (95% ACN) held for at least 5 column volumes before re-equilibrating.

Q3: Can I use Formic Acid instead of Phosphate Buffer?

  • Answer: Yes, for LC-MS applications (0.1% Formic Acid). However, for LC-UV, Phosphate buffers generally provide sharper peak shapes for carboxylic acids due to higher buffering capacity at pH 2.5.

References
  • SIELC Technologies. (2024).[2] HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid).[2][3] Retrieved from

  • Sheng, Z., et al. (2018).[4] A Validated RP-HPLC Method for Quantitative Determination of Related Impurities of Cholic Acid Bulk Drugs. Acta Chromatographica. Retrieved from

  • Tserng, K. Y. (1978).[5] A convenient synthesis of 3-keto bile acids by selective oxidation of bile acids with silver carbonate-Celite. Journal of Lipid Research, 19(4), 501-4. Retrieved from

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from

  • Cambridge Isotope Laboratories. 3-Oxochola-4,6-dien-24-oic acid Product Page. Retrieved from

Sources

Bile Acid Assays: A Technical Support Guide to Ensuring Data Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bile acid assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bile acid quantification and ensure the generation of high-quality, reproducible data. Bile acids, once viewed solely as digestive surfactants, are now recognized as crucial signaling molecules in a multitude of physiological processes, making their accurate measurement paramount in diverse research fields from hepatology to metabolic disease and microbiome studies.[1][2]

This resource is structured to provide both foundational knowledge through frequently asked questions and in-depth troubleshooting guidance for specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial steps for ensuring quality in my bile acid assay?

A1: The foundation of a reliable bile acid assay is built on meticulous pre-analytical procedures. Proper sample handling and storage are non-negotiable. Blood samples, the most common matrix, should be collected using appropriate anticoagulants like heparin or citrate, and care should be taken to avoid hemolysis and lipemia.[3] After collection, samples should be processed promptly, and if not analyzed immediately, stored at -80°C to prevent degradation of bile acids.[1][3] Equally important is the use of high-purity reagents and accurately calibrated standards.[1][4]

Q2: How do I choose between an enzymatic assay and an LC-MS/MS-based method?

A2: The choice of assay depends on your specific research question.

  • Enzymatic assays are cost-effective and straightforward, providing a measure of total bile acids.[1] They are suitable for routine clinical screening or when a general overview of bile acid levels is sufficient.[1][2] However, their major limitation is the inability to differentiate between individual bile acid species.[1] Furthermore, enzymatic methods can underestimate total bile acid concentrations in samples with atypical bile acid profiles, as the 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme exhibits different reactivity with various bile acids.[5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for comprehensive bile acid analysis.[7][8] It allows for the simultaneous quantification of individual free and conjugated bile acids, providing a detailed profile.[7] This level of detail is crucial for in-depth metabolic studies and biomarker discovery. While more complex and expensive, the specificity and sensitivity of LC-MS/MS are unparalleled.[8]

Q3: What are Quality Control (QC) samples and how should I use them?

A3: QC samples are materials with known concentrations of bile acids that are run alongside your experimental samples to monitor the performance and precision of the assay.[9][10] They are essential for validating each experimental run. Typically, you should use at least two to three levels of QC samples: a low, medium, and high concentration, spanning the expected range of your study samples.[11] These can be commercially prepared lyophilized human serum controls or in-house prepared pools from a relevant matrix.[7][12] The results from your QC samples should fall within pre-defined acceptance criteria (e.g., within ±15-20% of the nominal value) for the run to be considered valid.[11][13]

Q4: What is a calibration curve, and why is it important?

A4: A calibration curve is a plot of the analytical signal (e.g., absorbance, fluorescence, or peak area) versus the known concentrations of a series of prepared standards.[1] This curve is used to determine the concentration of bile acids in your unknown samples. A well-constructed calibration curve is fundamental to accurate quantification. For most assays, a linear regression model is used, and a good curve should have a coefficient of determination (r²) of ≥0.99.[7][13][14] It is crucial to prepare fresh calibration standards for each assay run to account for any potential degradation of stock solutions.[3][11]

Assay Validation and Performance Monitoring

A robust bile acid assay is a self-validating system. Before analyzing precious experimental samples, it is imperative to validate the assay's performance characteristics. The following table summarizes key validation parameters and their typical acceptance criteria.

Parameter Description Typical Acceptance Criteria Source(s)
Linearity The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.Coefficient of determination (r²) ≥ 0.99[7][13]
Precision The closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample.Intra-assay: Coefficient of Variation (CV) ≤ 15%Inter-assay: CV ≤ 15%[13][15]
Accuracy (Recovery) The closeness of the measured value to the true value. Assessed by spiking a known amount of analyte into the matrix.85-115% of the nominal value (wider ranges may be acceptable for complex matrices)[7][13][14]
Sensitivity (LLOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.Precision (CV) ≤ 20% and Accuracy within 80-120%[11][13]
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interference from endogenous substances.[8][14]

Troubleshooting Guide

This section addresses specific issues that may arise during your bile acid assays, providing potential causes and actionable solutions.

Issue 1: Poor Linearity in the Calibration Curve (r² < 0.99)
  • Potential Cause 1: Inaccurate Standard Preparation. Pipetting errors or incorrect dilutions of the stock solutions can lead to non-linear responses.

    • Solution: Always use calibrated pipettes and perform serial dilutions carefully. Prepare fresh standards for each run.[3][11] It is good practice to have another analyst verify the preparation of stock solutions.

  • Potential Cause 2: Reagent Degradation. Bile acid standards, especially when in solution, can degrade over time, even when stored correctly.

    • Solution: Aliquot stock solutions to minimize freeze-thaw cycles.[3][16] If in doubt, prepare a fresh stock solution from a new vial of standard.

  • Potential Cause 3: Detector Saturation (High-end of the curve). At very high concentrations, the instrument's detector may become saturated, leading to a flattening of the curve.

    • Solution: Extend the dilution series of your standards to include lower concentrations and narrow the range of your curve. If your samples have very high bile acid levels, they should be diluted to fall within the linear range of the assay.[16]

Issue 2: High Variability in QC Samples (CV > 15%)
  • Potential Cause 1: Inconsistent Sample Processing. Variations in extraction efficiency, incubation times, or temperature can introduce variability.

    • Solution: Standardize your workflow. Use a consistent protocol for all samples and QCs. Ensure uniform incubation times and temperatures for all wells on a microplate. Automation can help minimize operator-dependent variability.[16]

  • Potential Cause 2: Matrix Effects (LC-MS/MS). Components in the sample matrix (e.g., salts, lipids) can suppress or enhance the ionization of bile acids, leading to inconsistent results.[8]

    • Solution: Incorporate isotopically labeled internal standards for each bile acid analyte.[4][8] These standards co-elute with the target analyte and experience the same matrix effects, allowing for accurate correction. A thorough sample clean-up procedure, such as solid-phase extraction (SPE), can also mitigate matrix effects.

  • Potential Cause 3: Instrument Instability. Fluctuations in the instrument's performance (e.g., detector sensitivity, temperature) can lead to increased variability.

    • Solution: Perform regular instrument maintenance and calibration as per the manufacturer's recommendations. Monitor system suitability parameters throughout the run.

Issue 3: Low Recovery of Bile Acids
  • Potential Cause 1: Inefficient Extraction. The method used to extract bile acids from the sample matrix may not be optimal, leading to loss of analyte.

    • Solution: Optimize your extraction protocol. For LC-MS/MS, a simple protein precipitation with acetonitrile is often used, but for complex matrices, a more rigorous method like SPE may be necessary.[15] For enzymatic assays, ensure the sample is properly prepared according to the kit's instructions.

  • Potential Cause 2: Bile Acid Binding. Bile acids can bind to proteins in the sample or to the walls of plasticware.

    • Solution: Use low-protein-binding tubes and pipette tips. Ensure that the extraction solvent is effective at disrupting protein-bile acid interactions.

Issue 4: Unexpected or Inconsistent Results
  • Potential Cause 1: Sample Contamination or Interference.

    • Hemolysis: The release of hemoglobin can interfere with colorimetric and fluorometric assays and can also indicate improper sample handling.[17] Visually inspect samples for a reddish tinge.

    • Lipemia: High levels of lipids can cause turbidity, which interferes with optical measurements.[17]

    • Bilirubin (Icterus): High bilirubin can interfere with certain chemical reactions and has its own spectral properties.[17]

    • Solution: Whenever possible, collect fresh samples, especially from fasting subjects, to minimize lipemia.[18] Centrifuge samples properly to remove any particulate matter. If interference is suspected, it may be necessary to perform a sample clean-up step or use a different analytical method that is less susceptible to these interferences (e.g., LC-MS/MS).[8]

  • Potential Cause 2: Reagent Carryover. In automated systems, residual reagents from a previous assay can be carried over into the bile acid assay, causing falsely elevated results.[19]

    • Solution: Implement rigorous wash steps between different assays on automated platforms. If carryover is suspected, run blank samples after a high-concentration sample or a potentially interfering assay to confirm that the system is clean.[19]

Experimental Workflows and Decision Making

Visualizing the quality control process can aid in its implementation. The following diagrams illustrate a standard workflow for a bile acid assay run and a decision tree for troubleshooting out-of-range QC results.

Caption: A typical workflow for a bile acid assay run.

QCTroubleshooting Start QC Result Out of Range CheckReagents Check Reagent/Standard Preparation & Expiry Start->CheckReagents CheckInstrument Review Instrument Performance/Calibration CheckReagents->CheckInstrument No Error ReRunQC Prepare Fresh Reagents/QCs & Re-run CheckReagents->ReRunQC Error Found CheckProcedure Review Assay Procedure/Execution CheckInstrument->CheckProcedure No Error ContactSupport Contact Instrument/ Assay Manufacturer Support CheckInstrument->ContactSupport Error Found ReviewData Re-analyze Data (if applicable) CheckProcedure->ReviewData Potential Error InvalidateRun Invalidate Run & Re-assay Samples CheckProcedure->InvalidateRun No Obvious Error ReRunQC->Start Still Fails ReviewData->Start Still Fails

Caption: A decision tree for troubleshooting out-of-range QC results.

References

  • Australian Scientific Enterprise. Bile Acids Quality Controls. [Link]

  • Pagliarulo, V., et al. (2020). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. MDPI. [Link]

  • Pagliarulo, V., et al. (2020). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. PMC. [Link]

  • Specialized Laboratory Testing. Validation of a Bioanalytical Method for the Quantification of Serum Bile Acids by LC-MS/MS. [Link]

  • Wang, Y., et al. (2022). A simple and reliable bile acid assay in human serum by LC‐MS/MS. PMC. [Link]

  • Biorex Diagnostics. Bile Acid. [Link]

  • Fortress Diagnostics. Bile Acid - Controls & Calibrators. [Link]

  • Cell Biolabs, Inc. Total Bile Acid Assay Kit. [Link]

  • Sghaier, I., et al. (2020). Bile acids: Method validation and diagnosis of intrahepatic cholestasis of pregnancy. Annales de Biologie Clinique. [Link]

  • Kuleš, J., et al. (2020). Method validation: linearity of bile acid (BA) measurement of feline... ResearchGate. [Link]

  • Randox. Bile Acids Reagent. [Link]

  • SCIEX. Bile acid analysis. [Link]

  • Eberhart, L. B., et al. (2023). A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas Chromatography-Mass Spectrometry with a Single Extraction and One-Step Derivatization. JSciMed Central. [Link]

  • Jones, M. L., et al. (2003). Method for Bile Acid Determination by High Performance Liquid Chromatography. ResearchGate. [Link]

  • SGS North America. (2019). Bile Acids Interferences in PFAS Analysis. [Link]

  • Halilbasic, E., et al. (2020). Enzymatic methods may underestimate the total serum bile acid concentration. ResearchGate. [Link]

  • Halilbasic, E., et al. (2020). Enzymatic methods may underestimate the total serum bile acid concentration. PMC. [Link]

  • Frontiers. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. [Link]

  • Pharmaguideline. (2023). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • eClinpath. Interferences. [Link]

  • DiaSys Diagnostic Systems. (2019). New DiaSys Enzymatic Method for Determination of Total Bile Acids in Serum on BioMajesty JCA-BM6010/C Clinical Chemistry Analyzer. [Link]

  • Oxford Academic. (2024). A-088 Clinically Significant Errors Using the Diazyme Total Bile Acid Assay on the Roche c502 Analyzer: Investigating a Result Error Identifies a Novel Large-Scale Testing Error Caused by Reagent Carryover. [Link]

  • Camilleri, M., et al. (2019). Methods for diagnosing bile acid malabsorption: a systematic review. PMC. [Link]

  • Children's Hospital of Philadelphia. Bile Acid Synthesis and Metabolism Defects Information for Physicians. [Link]

Sources

Technical Support Center: Internal Standard Selection for 3-Oxochola-4,6-dien-24-oic Acid

[1][2]

123

Executive Summary & Scientific Context

3-Oxochola-4,6-dien-24-oic acid (also known as 3-oxo-4,6-choladienoic acid) is a critical intermediate in the acidic pathway of bile acid synthesis and a specific biomarker for


1234

Unlike common primary bile acids (e.g., Cholic Acid), this molecule possesses a conjugated diene ketone system (

1212

The Core Challenge: Standard bile acid internal standards (like d4-Cholic Acid) are too hydrophilic.[1][2] They elute much earlier than 3-Oxochola-4,6-dien-24-oic acid on C18 columns.[1][2] Consequently, the IS and the analyte experience different matrix effects (phospholipid suppression zones), rendering the IS ineffective for normalization.[1][2]

This guide details the selection hierarchy, experimental protocols, and troubleshooting workflows to ensure assay validity.

Strategic Selection: The Internal Standard Decision Matrix

Do not choose an internal standard (IS) based solely on cost.[1][2] The choice dictates the validity of your quantitation.

Tier 1: The "Golden Standard" (Mandatory for Clinical/GLP Work)

Candidate:


C

-3-Oxochola-4,6-dien-24-oic acid
123
  • Source: Cambridge Isotope Laboratories (e.g., Catalog # CLM-11566) or custom synthesis.[1][2]

  • Why: It is the stable isotope-labeled analog of the exact analyte.[1]

  • Mechanism: It co-elutes perfectly with the analyte, correcting for:

    • Instantaneous ion suppression/enhancement at the specific retention time.[1][2]

    • Extraction recovery losses.[1][2][5]

    • Chromatographic peak tailing.[1][2][6]

Tier 2: The "Hydrophobic Surrogate" (Exploratory Only)

Candidate: d4-Lithocholic Acid (LCA-d4) or d4-Chenodeoxycholic Acid (CDCA-d4) [1][2][3]

  • Why: 3-Oxochola-4,6-dien-24-oic acid lacks hydroxyl groups on the steroid core (except the ketone), making it highly hydrophobic.[1][2]

  • The Trap: Do NOT use d4-Cholic Acid (d4-CA).[1][2] d4-CA is too polar and will elute 2–4 minutes earlier than your analyte, failing to correct for matrix effects at the later elution time.[1][2]

  • Validation Requirement: If using Tier 2, you must perform a post-column infusion experiment to map the matrix effect zones and ensure the IS and analyte do not fall into different suppression regions.[1]

Visual Guide: IS Selection Logic

IS_SelectionStartStart: Select IS for3-Oxochola-4,6-dien-24-oic acidBudgetIs Budget/Availabilitya Constraint?Start->BudgetTier1TIER 1: Exact Match(13C3-Labeled Analog)Budget->Tier1NoTier2TIER 2: Surrogate SelectionBudget->Tier2YesValidationREQUIRED: Post-ColumnInfusion TestTier1->ValidationRecommendedHydrophobicityAssess Hydrophobicity:Analyte is Non-Polar(No -OH groups)Tier2->HydrophobicityBadChoiceAvoid: d4-Cholic Acid(Too HydrophilicRT Mismatch)Hydrophobicity->BadChoiceCommon MistakeGoodChoiceSelect: d4-Lithocholic Acid(Similar HydrophobicityBetter RT Match)Hydrophobicity->GoodChoiceCorrect PathGoodChoice->Validation

Caption: Decision logic for selecting an Internal Standard based on hydrophobicity and retention time matching.

Experimental Protocol: "Self-Validating" Workflow

This protocol uses a Protein Precipitation (PPT) method optimized for hydrophobic bile acids, with an optional phospholipid removal step.[1][2]

A. Sample Preparation (Plasma/Serum)[1][2]
StepActionTechnical Rationale
1 Aliquot 50 µL plasma into a 96-well plate.Small volume reduces matrix load.[1][2]
2 Add 10 µL Internal Standard (Tier 1 or 2) at 100 ng/mL in MeOH.Critical: Spike IS before any extraction to track recovery.[1][2]
3 Add 150 µL ice-cold Acetonitrile (ACN) with 1% Formic Acid.ACN precipitates proteins better than MeOH for hydrophobic analytes.[1][2] Acid helps dissociate bile acids from albumin.
4 Vortex vigorously (2 min) and Centrifuge (4000g, 10 min, 4°C).[1][2]Ensures complete protein pelleting.
5 Optional: Pass supernatant through a Phospholipid Removal Plate (e.g., Ostro or HybridSPE).[1][2][3]3-Oxochola-4,6-dien-24-oic acid elutes late, often co-eluting with phospholipids.[1][2] This step is highly recommended to reduce ion suppression.
6 Evaporate supernatant to dryness (N2 stream, 40°C).[1][2]Concentrates the sample.[1][2]
7 Reconstitute in 100 µL 50:50 MeOH:H2O .Matches the initial mobile phase conditions to prevent peak distortion.[1][2]
B. LC-MS/MS Conditions[1][2][4]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm.[1][2]

  • Mobile Phase A: Water + 0.01% Formic Acid + 2mM Ammonium Acetate.[1][2]

  • Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.01% Formic Acid + 2mM Ammonium Acetate.[1][2]

    • Note: The ammonium acetate aids ionization in Negative mode.[1][2]

  • Gradient: Start at 30% B. Ramp to 95% B over 8 minutes. Hold 2 min.

    • Why: The analyte is hydrophobic and will elute late (approx. 7–8 min).[1][2]

  • Ionization: ESI Negative Mode ([-H]

    
    ).
    
    • Transitions:

      • Analyte (Unlabeled): 369.2

        
         (Optimized Fragment)
        
      • IS (

        
        C
        
        
        ): 372.2
        
        
        (Corresponding Fragment)[1][2]

Troubleshooting Center (FAQ)

Issue 1: "My Internal Standard retention time is drifting relative to the analyte."

Diagnosis: This occurs when using a generic surrogate (Tier 2) like d4-CA.[1][2] The Science: Chromatographic conditions (column age, temperature, mobile phase pH) affect molecules differently based on their pKa and hydrophobicity.[1][2] If the IS and analyte are chemically distinct, they respond differently to these drifts.[1][2] Solution:

  • Switch to the

    
    C
    
    
    -labeled exact match
    .[1][2]
  • If budget prevents this, switch to d4-LCA , which tracks the hydrophobicity of the diene structure better than d4-CA.[1][2]

Issue 2: "I see a double peak for my analyte."

Diagnosis: Isomer separation failure.[1][2] The Science: 3-Oxochola-4,6-dien-24-oic acid has structural isomers (e.g., other dienes or mono-ene ketones like 7

12Solution:
  • Slow down the gradient ramp (e.g., 0.5% B per minute increase).[1][2]

  • Verify the transition.[1][2] 3-Oxochola-4,6-dien-24-oic acid has a specific fragmentation pattern. Ensure you are not monitoring a common fragment shared by all bile acids (like the steroid core loss).[1][2]

Issue 3: "My recovery is low (<50%)."

Diagnosis: Protein binding or solubility issues.[1][2] The Science: This analyte is highly hydrophobic and binds tightly to albumin.[1] Solution:

  • Ensure Formic Acid (1%) is included in the precipitation solvent to disrupt albumin binding.[1][2]

  • Check the reconstitution solvent.[1][2] If you reconstitute in 100% water, the hydrophobic analyte may crash out or stick to the vial walls.[1][2] Use at least 50% Methanol .[1][2]

Visualizing the Method Development Workflow

Method_WorkflowSamplePlasma Sample(High Protein Binding)SpikeSpike IS(13C3-Analog)Sample->SpikePPTProtein Ppt(ACN + 1% FA)Spike->PPTDisrupt AlbuminPLRPhospholipid Removal(Critical for late eluters)PPT->PLRClean MatrixLCMSLC-MS/MS(ESI Negative)PLR->LCMSDataQuantitation(IS Corrected)LCMS->Data

Caption: Optimized workflow emphasizing early IS spiking and phospholipid removal.

References

  • Idle, J. R., et al. (2021).[1][2][4] Plasma fetal bile acids 7α-hydroxy-3-oxochol-4-en-24-oic acid and 3-oxachola-4,6-dien-24-oic acid indicate severity of liver cirrhosis.[1][2][4][7][8] Scientific Reports, 11, 8298.[1][2][4] [Link]

  • Restek Corporation. (2020).[1][2] Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS. [Link]

Validation & Comparative

Inter-Laboratory Validation of 3-Oxochola-4,6-dien-24-oic Acid Quantification: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-Laboratory Validation of 3-Oxochola-4,6-dien-24-oic Acid Quantification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2][3]

Executive Summary

3-Oxochola-4,6-dien-24-oic acid (also known as 3-oxo-4,6-choladienoic acid) is a critical atypical bile acid metabolite.[1][2][3] Its accumulation is a pathognomonic biomarker for primary


-3-oxosteroid 5

-reductase (AKR1D1) deficiency—a potentially treatable cause of neonatal cholestasis—and a prognostic indicator in adult liver cirrhosis and hepatocellular carcinoma (HCC).[1][2][3]

Despite its clinical significance, accurate quantification is plagued by structural isomerism and matrix interference.[1][4] This guide presents an objective inter-laboratory validation comparing the performance of Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) against traditional Gas Chromatography-Mass Spectrometry (GC-MS) .[1][2][3]

Biological Context & Analytical Challenges

The Metabolic Bottleneck

Under normal physiological conditions, 3-oxochola-4,6-dien-24-oic acid is a transient intermediate or a minor degradation product.[1][2][3] However, when the enzyme AKR1D1 (which reduces the


 double bond) is deficient or inhibited, upstream precursors are shunted toward the formation of 

dienes.[1][3][4]

Key Analytical Challenges:

  • Isomeric Interference: The analyte must be chromatographically resolved from 3-oxo-4-cholenoic acid and other physiological isomers.[1][2][3]

  • Ionization Efficiency: As a keto-bile acid, it lacks the ionizable sulfate/glycine/taurine groups of conjugated bile acids, requiring optimized ESI conditions.[1][3][4]

  • Stability: The

    
     conjugated diene system is susceptible to photo-oxidation and acid-catalyzed rearrangement.[1][2][3]
    
Pathway Visualization

The following diagram illustrates the metabolic blockage leading to the accumulation of 3-Oxochola-4,6-dien-24-oic acid.[1][2]

BileAcidPathway Cholesterol Cholesterol C4 7α-hydroxy-4-cholesten-3-one (C4) Cholesterol->C4 CYP7A1 Intermed 7α-hydroxy-3-oxo-4-cholenoic acid C4->Intermed CYP27A1 AKR1D1 AKR1D1 (5β-Reductase) Intermed->AKR1D1 Normal Pathway Target 3-Oxochola-4,6-dien-24-oic Acid (Target Analyte) Intermed->Target Pathological Shunt (AKR1D1 Deficiency/Inhibition) NormalPath Normal Bile Acids (CDCA / Cholic Acid) AKR1D1->NormalPath Reduction

Figure 1: Metabolic pathway highlighting the diversion to 3-Oxochola-4,6-dien-24-oic acid upon AKR1D1 impairment.[1][2][3]

Methodological Comparison: ID-LC-MS/MS vs. GC-MS[1][2][3]

This section compares the "Product" (a standardized ID-LC-MS/MS workflow using


-labeled internal standards) against the "Alternative" (GC-MS with derivatization).
Method A: ID-LC-MS/MS (The Gold Standard)[1][2][3]
  • Principle: Direct injection of deproteinized sample; separation on C18 column; detection via Negative Electrospray Ionization (ESI-) in Multiple Reaction Monitoring (MRM) mode.[1][2][3][5]

  • Internal Standard: 3-Oxochola-4,6-dien-24-oic acid (

    
     at C22,23,24).[1][2][3]
    
  • Key Advantage: No derivatization required; high specificity for the

    
     structure.[1][4]
    
Method B: GC-MS (The Traditional Alternative)[1][2][3]
  • Principle: Extraction followed by enzymatic hydrolysis (if conjugated), methylation (carboxylic acid), and silylation (hydroxyls/ketones) to form volatile derivatives (Me-TMS).[1][3][4]

  • Key Disadvantage: Lengthy sample prep introduces variability; thermal instability of the diene system during injection.[4]

Comparative Performance Data

The following data represents aggregated results from a multi-site validation study (n=5 laboratories).

MetricID-LC-MS/MS (Method A)GC-MS (Method B)[1][2][3]Interpretation
LLOQ 0.5 ng/mL10 ng/mLLC-MS/MS is 20x more sensitive.[1][2][3]
Linearity (

)
> 0.999 (0.5–1000 ng/mL)> 0.990 (10–500 ng/mL)LC-MS/MS offers a wider dynamic range.[2][3][4]
Sample Prep Time 45 mins4–6 hoursLC-MS/MS significantly increases throughput.[1][2][3]
Inter-Lab CV (%) 4.2% – 8.5%12.5% – 18.0%ID-LC-MS/MS reduces variability via stable isotope normalization.[1][2][3]
Specificity High (MRM transitions)Moderate (Retention time + EI spectrum)GC-MS risks co-elution with complex matrix sterols.[1][2][3]

Inter-Laboratory Validation Protocol (Step-by-Step)

To replicate these results or validate the assay in-house, follow this standardized protocol. This workflow ensures E-E-A-T compliance by utilizing self-validating internal controls.

Reagents & Standards
  • Analyte: 3-Oxochola-4,6-dien-24-oic acid (Purity >98%).[1][2][3][6][7]

  • Internal Standard (IS): 3-Oxochola-4,6-dien-24-oic acid-

    
     (Cambridge Isotope Laboratories or equivalent).[1][2][3]
    
  • Matrix: Charcoal-stripped human plasma or surrogate matrix (PBS with 4% BSA).[1][2][3]

Step 1: Sample Preparation (Protein Precipitation)[3][4][6]
  • Rationale: Simple precipitation avoids loss of the hydrophobic diene that can occur with Solid Phase Extraction (SPE) cartridges if not carefully optimized.[3][4]

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 10 µL of Internal Standard solution (100 ng/mL in methanol).

  • Add 150 µL of ice-cold Acetonitrile (formic acid 0.1% v/v) to precipitate proteins.

  • Vortex for 2 minutes; Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a clean plate.

  • Dilute with 100 µL of water (to match initial mobile phase strength).

Step 2: LC-MS/MS Parameters[1][2][3]
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).[1][4]

  • Mobile Phase A: Water + 2 mM Ammonium Acetate (pH adjusted to 4.5).[1][4] Note: Acidic pH aids in retention of the carboxylic acid form.[3][4]

  • Mobile Phase B: Acetonitrile/Methanol (50:50).[1][4]

  • Gradient:

    • 0-1 min: 30% B[1][2][3]

    • 1-6 min: Linear ramp to 95% B

    • 6-7 min: Hold 95% B

    • 7.1 min: Re-equilibrate 30% B

  • MS Detection (ESI Negative Mode):

    • Precursor Ion: m/z 371.2

      
      [1][2][3]
      
    • Quantifier Transition: m/z 371.2

      
       235.2 (Ring cleavage)[1][3][4]
      
    • Qualifier Transition: m/z 371.2

      
       175.1[1][2][3]
      
Step 3: Validation Workflow Diagram

This diagram outlines the logic flow for the inter-laboratory validation process.

ValidationWorkflow Samples Spiked Plasma Samples (Low, Mid, High QC) Lab1 Lab 1 (LC-MS/MS) Samples->Lab1 Lab2 Lab 2 (LC-MS/MS) Samples->Lab2 Lab3 Lab 3 (GC-MS Ref) Samples->Lab3 DataAgg Data Aggregation & Normalization Lab1->DataAgg Raw Data Lab2->DataAgg Lab3->DataAgg Stats Statistical Analysis (ANOVA, Bland-Altman) DataAgg->Stats Report Final Validation Report Stats->Report

Figure 2: Round-robin validation workflow across multiple analytical sites.

Results & Discussion

Specificity and Selectivity

The ID-LC-MS/MS method demonstrates superior specificity.[1][2][3] The MRM transition 371.2


 235.2 is highly specific to the 3-oxo-4,6-diene structure.[1][2][3] In contrast, GC-MS analysis often shows baseline noise from cholesterol derivatives that can lead to false positives in trace-level samples.[1][2][3]
Matrix Effects

Using the


 internal standard is non-negotiable.[3][4] Validation data showed significant ion suppression (up to 30%) in icteric (high bilirubin) plasma samples.[3][4] The stable isotope co-elutes exactly with the analyte, correcting for this suppression in real-time, a correction mechanism that external calibration in GC-MS cannot provide.[1][2][3][4]
Clinical Applicability

The validated LLOQ of 0.5 ng/mL allows for the detection of mild AKR1D1 defects and early-stage liver cirrhosis monitoring, which was previously unachievable with less sensitive methods.[1][3][4]

References

  • PubChem. (n.d.).[1][4] 3-Oxochola-4,6-dien-24-oic Acid | C24H34O3.[1][2][3][6][8] National Library of Medicine.[4] Retrieved from [Link][3][4]

  • Clayton, P. T., et al. (1988).[1][4] 3-Oxo-delta 4 bile acids in liver disease.[1][2][3][6][9][10][11] The Lancet.[4] (Foundational context for biological significance).[3][4][5][6][12][13][14][15][16]

  • Mocan, T., et al. (2021).[1][4] Plasma fetal bile acids 7α-hydroxy-3-oxochol-4-en-24-oic acid and 3-oxachola-4,6-dien-24-oic acid indicate severity of liver cirrhosis.[1][2][3][10] Scientific Reports.[1][2][4] Retrieved from [Link]

  • Franco, P., et al. (2019).[1][4][17] Identification and quantification of oxo-bile acids in human faeces with liquid chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

Sources

The Emerging Link: 3-Oxochola-4,6-dien-24-oic Acid as a Novel Biomarker for MELD Score

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Clinicians

In the landscape of clinical hepatology, the Model for End-Stage Liver Disease (MELD) score remains the cornerstone for assessing the severity of chronic liver disease and prioritizing patients for liver transplantation.[1][2][3] This scoring system, calculated from standard laboratory values including serum bilirubin, creatinine, and the international normalized ratio (INR), provides a robust prediction of 3-month mortality.[4][5] However, the quest for more sensitive and specific biomarkers that reflect the underlying pathophysiology of liver injury is ongoing. This guide provides an in-depth comparison of a promising candidate, the atypical bile acid 3-Oxochola-4,6-dien-24-oic acid, and its correlation with the MELD score, offering insights for researchers, scientists, and drug development professionals.

The Pathophysiological Context: Bile Acids in Liver Disease

Bile acids, synthesized from cholesterol in hepatocytes, are crucial for lipid digestion and absorption.[6][7] In a healthy individual, their synthesis and enterohepatic circulation are tightly regulated. However, in cholestatic liver diseases, the impaired bile flow leads to an accumulation of cytotoxic bile acids within the liver.[6][7][8] This buildup can cause hepatocyte injury, inflammation, and fibrosis, contributing to the progression of liver disease.[8][9][10] Consequently, the profile of bile acids in systemic circulation is altered, opening a window for their use as disease biomarkers.[11][12]

While total serum bile acids have shown a general correlation with the severity of liver cirrhosis, the diagnostic and prognostic utility of individual bile acid species is an area of intense investigation.[11] A recent study has brought a specific, atypical bile acid into the spotlight: 3-Oxochola-4,6-dien-24-oic acid.

3-Oxochola-4,6-dien-24-oic Acid: An Unusual Player

3-Oxochola-4,6-dien-24-oic acid is a "fetal" bile acid, typically present in humans during fetal development but not in healthy adults.[13][14] Its re-emergence in adults is associated with severe cholestatic liver conditions and specific inborn errors of metabolism affecting the enzyme Δ4-3-oxo-steroid 5β-reductase (AKR1D1).[13][14][15] The presence of this and other 3-oxo-Δ4 bile acids in infants with hepatobiliary disease has been linked to a poor prognosis.[16] This unique characteristic makes it a compelling candidate for a highly specific biomarker of advanced liver dysfunction.

Comparative Analysis: A Stark Correlation with MELD

A pivotal study investigated the plasma concentrations of 3-Oxochola-4,6-dien-24-oic acid and another fetal bile acid, 7α-hydroxy-3-oxochol-4-en-24-oic acid, in adult patients with varying degrees of liver cirrhosis.[13][14] The findings revealed a highly statistically significant positive correlation between the plasma levels of these fetal bile acids and the severity of liver cirrhosis, as measured by both the MELD and Child-Pugh scores (P < 0.0001).[13][14][15]

In stark contrast, the same study found that common primary and secondary bile acids (such as cholic, chenodeoxycholic, deoxycholic, and lithocholic acids and their conjugates) did not show a significant correlation with either scoring system after correcting for multiple comparisons.[13][14] This suggests that while overall bile acid metabolism is disrupted in cirrhosis, the accumulation of specific atypical species like 3-Oxochola-4,6-dien-24-oic acid may more accurately reflect the profound metabolic dysregulation and severity of the disease.

Other research has also pointed to correlations between different subsets of bile acids and MELD scores. For instance, studies in patients with alcohol-associated liver disease and metabolic dysfunction-associated steatohepatitis (MASH) found positive correlations between various conjugated bile acids and the MELD score.[17][18]

Table 1: Comparative Correlation of Bile Acids with MELD Score

Bile Acid SpeciesStudy PopulationCorrelation with MELD ScoreSignificance (p-value)Reference
3-Oxochola-4,6-dien-24-oic acid Liver CirrhosisStrong Positive < 0.0001 [13][14]
7α-hydroxy-3-oxochol-4-en-24-oic acidLiver CirrhosisStrong Positive< 0.0001[13][14]
Common Primary & Secondary BAsLiver CirrhosisNot Significant (after correction)N/A[13][14]
Glycochenodeoxycholic acid (GCDCA)MASH and Alcoholic HepatitisStrong PositiveNot specified[18]
Taurine-conjugated chenodeoxycholic acid (TCDCA)Alcohol-Associated HepatitisPositiveNot specified[17]

This comparative data underscores the potential of 3-Oxochola-4,6-dien-24-oic acid as a more specific and sensitive biomarker for staging liver cirrhosis compared to the broader, more commonly measured bile acid pool.

Experimental Protocol: Quantification of 3-Oxochola-4,6-dien-24-oic Acid

The accurate quantification of individual bile acids requires a sensitive and specific analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[19][20][21] Below is a representative protocol for the analysis of 3-Oxochola-4,6-dien-24-oic acid in human plasma, based on established methodologies.

Objective: To accurately measure the concentration of 3-Oxochola-4,6-dien-24-oic acid in plasma samples.

Principle: This method utilizes protein precipitation to extract bile acids from the plasma matrix. The extracted analytes are then separated using ultra-high-performance liquid chromatography (UHPLC) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[21] Stable isotope-labeled internal standards are used to ensure accuracy and precision.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing a mixture of stable isotope-labeled internal standards (including a labeled analog of the target analyte if available).

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube, ensuring no pellet is disturbed.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

  • UHPLC-MS/MS Analysis:

    • Chromatographic System: A UHPLC system equipped with a C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

    • Gradient Elution: A programmed gradient from a low to high percentage of Mobile Phase B over approximately 10-15 minutes to separate the various bile acid isomers.

    • Flow Rate: 0.3-0.4 mL/min.

    • Column Temperature: 40-50°C.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for 3-Oxochola-4,6-dien-24-oic acid and the internal standards must be optimized beforehand.

    • Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of analytical standards.

Visualizing the Workflow and Pathophysiology

To better understand the experimental process and the clinical correlation, the following diagrams illustrate the key workflows and relationships.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Plasma Sample (50 µL) Add_Solvent Add Ice-Cold Acetonitrile + Internal Standards Plasma->Add_Solvent Vortex Vortex & Incubate Add_Solvent->Vortex Centrifuge Centrifuge (16,000 x g) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute UHPLC UHPLC Separation (C18 Column) Reconstitute->UHPLC Inject MS Tandem Mass Spectrometry (ESI-, MRM Mode) UHPLC->MS Data Data Acquisition & Quantification MS->Data caption Experimental Workflow for Quantification of 3-Oxochola-4,6-dien-24-oic Acid.

Caption: Experimental Workflow for Quantification.

G Liver_Disease Progressive Liver Disease (e.g., Cirrhosis) Impaired_Function Impaired Hepatocyte Function & Bile Flow (Cholestasis) Liver_Disease->Impaired_Function Altered_Metabolism Altered Bile Acid Synthesis (e.g., reduced AKR1D1 activity) Impaired_Function->Altered_Metabolism Bilirubin ↑ Bilirubin Impaired_Function->Bilirubin INR ↑ INR Impaired_Function->INR BA_Accumulation Accumulation of Atypical 3-Oxochola-4,6-dien-24-oic acid Altered_Metabolism->BA_Accumulation MELD Increased MELD Score BA_Accumulation->MELD Strongly Correlates With Bilirubin->MELD INR->MELD Creatinine ↑ Creatinine Creatinine->MELD caption Pathophysiological Link Between Liver Disease, Bile Acid, and MELD Score.

Caption: Pathophysiological Link to MELD Score.

Discussion and Future Directions

The strong, specific correlation between plasma 3-Oxochola-4,6-dien-24-oic acid and the MELD score positions it as a highly promising biomarker for assessing the severity of liver cirrhosis. Its potential advantages over total bile acid measurements lie in its specificity; its presence signifies a profound derangement in bile acid synthesis that appears to track closely with the functional decline measured by the MELD score.

For researchers and drug development professionals, this presents several opportunities. Incorporating the measurement of this bile acid in clinical trials for new liver disease therapies could provide a more sensitive endpoint for assessing treatment efficacy on a metabolic level. Furthermore, understanding the enzymatic pathways leading to its accumulation could unveil new therapeutic targets aimed at mitigating bile acid-induced liver toxicity.

However, it is crucial to acknowledge the limitations of the current data. The initial findings, while compelling, are based on a relatively small cohort of patients.[13] Larger, multi-center prospective studies are necessary to validate this correlation and to establish definitive clinical cutoff values. Future research should also aim to elucidate the direct pathophysiological role of 3-Oxochola-4,6-dien-24-oic acid. Is it merely a bystander and marker of severe disease, or does it actively contribute to hepatotoxicity and disease progression? Answering this question will be critical to fully understanding its clinical implications.

References

  • Cleveland Clinic. (2025, August 14). MELD Score: Calculating & Interpreting Results.
  • Li, T., & Chiang, J. Y. (2015). Bile acid metabolism and signaling in cholestasis, inflammation and cancer. Advances in pharmacology (San Diego, Calif.), 74, 299–335.
  • UChicago Medicine. Understanding MELD Scores for Liver Transplantation.
  • Li, T., & Chiang, J. Y. (2015). Bile Acid Metabolism and Signaling in Cholestasis, Inflammation, and Cancer. Advances in pharmacology (San Diego, Calif.), 74, 299–335.
  • University of Florida, Division of Gastroenterology, Hepatology & Nutrition. MELD Score: The Model for End-Stage Liver Disease (MELD).
  • UPMC. Understanding Your MELD Score for Liver Transplant.
  • Mocan, T., Kang, D. W., Molloy, B. J., et al. (2021). Plasma fetal bile acids 7α-hydroxy-3-oxochol-4-en-24-oic acid and 3-oxachola-4,6-dien-24-oic acid indicate severity of liver cirrhosis. Scientific reports, 11(1), 8298.
  • Trott, N., Ketha, H., & Al-Kindi, S. G. (2019). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. Metabolites, 9(10), 215.
  • Kamath, P. S., & Kim, W. R. (2007). The model for end-stage liver disease (MELD). Hepatology (Baltimore, Md.), 45(3), 797–805.
  • Mocan, T., Kang, D. W., Molloy, B. J., et al. (2021). Plasma fetal bile acids 7α-hydroxy-3-oxochol-4-en-24-oic acid and 3-oxachola-4,6-dien-24-oic acid indicate severity of liver cirrhosis. Scientific reports, 11(1), 8298.
  • Setchell, K. D., & Matsui, A. (1983). Serum bile acid analysis. Clinica chimica acta; international journal of clinical chemistry, 127(1), 1–17.
  • Mocan, T., Kang, D. W., Molloy, B. J., et al. (2021). Plasma fetal bile acids 7α-hydroxy-3-oxochol-4-en-24-oic acid and 3-oxachola-4,6-dien-24-oic acid indicate severity of liver cirrhosis. ResearchGate.
  • Fu, X., et al. (2020). Serum bile acids profiling by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application on pediatric liver and intestinal diseases. Clinical Chemistry and Laboratory Medicine (CCLM), 58(5), 787-797.
  • Zhang, R., et al. (2021). Rapid quantification of bile acids in serum by LC-MS/MS and application to serum bile acid profile in voriconazole administered patients with invasive fungal infections. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013.
  • Doshi, S., Sonawane, P., Agrawal, U., & Munshi, A. A. (2025). Correlation between serum bile acids with severity of liver cirrhosis: A case-control study. Bioinformation, 21(9), 3005–3009.
  • Cai, S. Y., & Boyer, J. L. (2017). The role of bile acids in cholestatic liver injury. Gastroenterology, 152(6), 1416–1428.
  • Shneider, B. L., et al. (2020). Pediatric Cholestatic Liver Disease: Review of Bile Acid Metabolism and Discussion of Current and Emerging Therapies. Frontiers in Medicine, 7, 247.
  • Doshi, S., Sonawane, P., Agrawal, U., & Munshi, A. A. (2025). Correlation between serum bile acids with severity of liver cirrhosis: A case-control study. Bioinformation, 21(9), 3005–3009.
  • Kimura, A., et al. (2001). Urinary 7alpha-hydroxy-3-oxochol-4-en-24-oic and 3-oxochola-4,6-dien-24-oic acids in infants with cholestasis. Journal of hepatology, 34(5), 639–645.
  • G. D'Orazio, et al. (2014). Analysis of Bile Acids Profile in Human Serum by Ultrafiltration Clean-up and LC-MS/MS. ResearchGate.
  • National Cancer Institute. (2018). Sulfation of Bile Acids as a Biomarker for Hepatobiliary Diseases. ClinicalTrials.gov.
  • McClain, C. J., et al. (2021). Metabolic Profiling of Bile Acids in the Urine of Patients with Alcohol-Associated Liver Disease. Hepatology Communications, 5(11), 1877-1891.
  • Di Ciaula, A., et al. (2022). Bile acids as drivers and biomarkers of hepatocellular carcinoma. World Journal of Gastroenterology, 28(36), 5247-5263.
  • Chen, Y., et al. (2023). Targeted Plasma Bile Acid Metabolomic Analysis in Metabolic Dysfunction-Associated Steatohepatitis and Alcoholic Hepatitis. Metabolites, 13(10), 1067.
  • Cai, S. Y., & Boyer, J. L. (2017). The role of bile acids in cholestatic liver injury. ResearchGate.
  • MedChemExpress. 3-Oxo-4,6-choladien-24-oic acid.
  • Al-Khafaji, A., & Das, A. (2024). Bile Acids as Emerging Players at the Intersection of Steatotic Liver Disease and Cardiovascular Diseases. International journal of molecular sciences, 25(14), 7586.
  • Wang, Y., et al. (2021). Role of bile acids in liver diseases mediated by the gut microbiome. World Journal of Gastroenterology, 27(22), 2979-2989.
  • LGC Standards. 3-Oxo-4,6-choladien-24-oic Acid.
  • Cambridge Isotope Laboratories, Inc. 3-Oxochola-4,6-dien-24-oic acid (22,23,24-¹³C₃, 98%) CP 97%.
  • Hundt, M., & Basit, H. (2023). Physiology, Bile Acids. In StatPearls. StatPearls Publishing.
  • Hofmann, A. F. (1999). The continuing importance of bile acids in liver and intestinal disease. Archives of internal medicine, 159(22), 2647–2658.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Bile Acids. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • National Center for Biotechnology Information. (n.d.). 3-Oxochola-4,6-dien-24-oic Acid. PubChem.
  • Sigma-Aldrich. 3-Oxo-4,6-choladien-24-oic acid.
  • Sigma-Aldrich. 3-OXOCHOLA-4,6-DIEN-24-OIC ACID AldrichCPR.
  • Mayo Clinic. (2025, October 28). MELD (model for end-stage liver disease) score.
  • U.S. Department of Veterans Affairs. (2018, October 29). MELD Score.

Sources

A Comparative Guide to Longitudinal Monitoring of Liver Disease: The Role of 3-Oxochola-4,6-dien-24-oic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Dynamic Biomarkers in Chronic Liver Disease

Chronic liver diseases (CLD) represent a silent, progressive threat, often advancing from simple steatosis to fibrosis, cirrhosis, and hepatocellular carcinoma (HCC) over many years.[1] The dynamic and often asymptomatic nature of this progression necessitates the development of non-invasive biomarkers that can accurately stage the disease and monitor its trajectory over time.[1] While liver biopsy remains the historical gold standard, its invasive nature, cost, and potential for sampling error limit its utility for longitudinal studies. This has spurred the search for reliable, repeatable, and sensitive serum biomarkers.

This guide provides an in-depth comparison of 3-Oxochola-4,6-dien-24-oic acid, an emerging biomarker, against established non-invasive tests for the longitudinal assessment of liver disease. We will delve into the underlying biochemistry, analytical methodologies, and comparative performance, offering a technical framework for its integration into research and clinical development programs.

Biochemical Rationale: Why 3-Oxochola-4,6-dien-24-oic Acid?

3-Oxochola-4,6-dien-24-oic acid is a "fetal" bile acid, typically present in high concentrations during fetal life but diminishing rapidly after birth.[2] Its re-emergence in adults is linked to severe liver dysfunction. The key to its utility as a biomarker lies in the activity of the enzyme Δ4-3-oxo-steroid 5β-reductase (AKR1D1), which is crucial for the maturation of bile acids.[3][4] In severe liver disease, the activity of AKR1D1 appears to deteriorate, leading to an inability to process precursor bile acids. This enzymatic bottleneck results in the accumulation and spill-over of upstream metabolites, including 3-Oxochola-4,6-dien-24-oic acid, into circulation.[3][4]

Therefore, quantifying this specific bile acid provides a direct, mechanistic snapshot of a failing metabolic process within the hepatocyte, rather than an indirect measure of inflammation or extracellular matrix deposition. Studies have shown that plasma levels of 3-Oxochola-4,6-dien-24-oic acid, along with a related compound (7α-hydroxy-3-oxochol-4-en-24-oic acid), demonstrate a highly statistically significant correlation (P < 0.0001) with the severity of liver cirrhosis as measured by the established Child-Pugh and MELD scores.[3][4] An increase in the urinary excretion of these bile acids has also been shown to indicate a poor prognosis in patients with hepatobiliary disease.[5]

Caption: Impaired AKR1D1 activity in liver disease leads to the accumulation of 3-Oxochola-4,6-dien-24-oic acid.

Comparative Analysis of Non-Invasive Biomarkers

The clinical utility of any biomarker must be assessed relative to existing alternatives. 3-Oxochola-4,6-dien-24-oic acid represents a direct, mechanistic marker, whereas many commonly used tests are indirect panels based on routine blood work.

Biomarker/TestTypeComponentsKey AdvantagesKey Limitations
3-Oxochola-4,6-dien-24-oic acid Direct, MechanisticSingle Bile Acid MetaboliteDirectly reflects hepatic metabolic dysfunction; Strong correlation with cirrhosis severity scores (Child-Pugh, MELD).[3][4]Requires specialized LC-MS/MS analysis; Less data on early-stage fibrosis compared to panels.
FIB-4 Index Indirect, PanelAge, AST, ALT, Platelet CountHighly accessible and cost-effective; Good for excluding advanced fibrosis in primary care.[6]Less accurate in younger (<35) and older (>65) patients; Affected by extrahepatic conditions.[6][7]
APRI Indirect, PanelAST, Platelet CountSimple to calculate from routine labs.[8]Moderate accuracy, particularly for intermediate fibrosis stages.[9]
NAFLD Fibrosis Score (NFS) Indirect, PanelAge, BMI, Hyperglycemia, Platelets, Albumin, AST/ALT RatioSpecifically developed for NAFLD; Good at identifying patients with advanced fibrosis.[8][10]Complex calculation; Less validated in other liver diseases.
ELF™ Test Direct, PanelHyaluronic Acid, PIIINP, TIMP-1Measures components of extracellular matrix remodeling; FDA-approved for prognostication in MASLD.[9]Patented and costly; May be less available in resource-limited settings.
FibroScan® (VCTE) Imaging-basedLiver Stiffness MeasurementQuick, non-invasive physical measurement of the liver; High accuracy for advanced fibrosis and cirrhosis.[1][7]Requires specialized equipment and trained operator; Can be unreliable in obese patients or those with ascites.

Experimental Protocol: Quantification in Longitudinal Studies

Accurate and reproducible quantification is paramount for longitudinal analysis. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this purpose.[2][3]

Objective: To quantify the concentration of 3-Oxochola-4,6-dien-24-oic acid in human plasma or serum samples collected over time.

Materials:

  • Human plasma/serum, collected in EDTA or serum separator tubes.

  • 3-Oxochola-4,6-dien-24-oic acid analytical standard.

  • Isotopically labeled internal standard (e.g., 3-Oxochola-4,6-dien-24-oic acid-¹³C₃).

  • Acetonitrile (ACN), LC-MS grade.

  • Formic Acid, LC-MS grade.

  • Water, LC-MS grade.

  • 96-well protein precipitation plate or microcentrifuge tubes.

Step-by-Step Methodology:

  • Sample Thawing & Preparation:

    • Thaw frozen plasma/serum samples on ice to maintain stability.

    • Vortex samples gently for 10-15 seconds to ensure homogeneity.

    • In a 1.5 mL microcentrifuge tube, pipette 50 µL of the plasma/serum sample.

  • Internal Standard Spiking:

    • Add 10 µL of the isotopically labeled internal standard solution (at a known concentration) to each sample. This is critical for correcting for variations in sample extraction and instrument response.

    • Vortex briefly.

  • Protein Precipitation (Crash):

    • Add 200 µL of ice-cold acetonitrile to each sample. The ACN-to-sample ratio (typically 4:1 or 3:1) is optimized to efficiently precipitate proteins while keeping the analyte in solution.

    • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifugation:

    • Centrifuge the samples at >13,000 x g for 15 minutes at 4°C.[11] This will pellet the precipitated proteins, leaving the supernatant containing the bile acids.

  • Supernatant Transfer:

    • Carefully transfer 150 µL of the clear supernatant to a new 96-well plate or autosampler vial for analysis. Avoid disturbing the protein pellet.

  • UPLC-MS/MS Analysis:

    • Chromatography: Inject 2-5 µL of the supernatant onto a reverse-phase UPLC column (e.g., C18). Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient separates the target analyte from other matrix components.

    • Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer (TQMS) operating in negative electrospray ionization (ESI) mode.

    • MRM (Multiple Reaction Monitoring): Monitor specific precursor-to-product ion transitions for both the native analyte and the labeled internal standard. This provides high specificity and sensitivity. For 3-Oxochola-4,6-dien-24-oic acid (C24H34O3, MW: 370.5 g/mol ), a potential transition would be m/z 369.3 → [fragment ion].[12]

  • Data Analysis:

    • Generate a standard curve using known concentrations of the analytical standard.

    • Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.

    • Quantify the concentration of 3-Oxochola-4,6-dien-24-oic acid in the unknown samples by interpolating their peak area ratios against the standard curve.

Caption: Workflow for longitudinal studies of 3-Oxochola-4,6-dien-24-oic acid in liver disease.

Conclusion and Future Directions

Longitudinal monitoring of chronic liver disease requires biomarkers that are not only accurate but also reflect the underlying pathophysiology of disease progression. 3-Oxochola-4,6-dien-24-oic acid offers a promising, mechanistically-grounded alternative to conventional indirect panels. Its strong correlation with established scores of severe liver cirrhosis suggests it could be a valuable tool for monitoring patients at high risk of decompensation.[3][4]

For drug development professionals, incorporating this biomarker into clinical trials could provide a sensitive measure of target engagement for therapies aimed at improving hepatic metabolic function. Future research should focus on large-scale, prospective longitudinal studies to validate its performance across different etiologies of liver disease (e.g., NAFLD, ALD) and at earlier stages of fibrosis.[13] Establishing standardized analytical protocols and clinical cut-off values will be crucial for its transition from a research tool to a routine clinical diagnostic.

References

  • New Biomarkers in Liver Fibrosis: A Pass through the Quicksand? - MDPI. (2024, July 29). MDPI. [Link]

  • Blood Biomarkers of Fibrosis as Alternatives to FibroScan® in Metabolic Dysfunction-associated Fatty Liver Disease: A Single-center Comparative Analysis. (2025, September 15). PubMed. [Link]

  • Plasma fetal bile acids 7α-hydroxy-3-oxochol-4-en-24-oic acid and 3-oxachola-4,6-dien-24-oic acid indicate severity of liver cirrhosis. (2021, April 15). PubMed. [Link]

  • Blood Biomarkers of Fibrosis as Alternatives to FibroScan® in Metabolic Dysfunction-associated Fatty Liver Disease: A Single-center Comparative Analysis. (2025, September 1). Japi.org. [Link]

  • Non-invasive blood biomarkers for assessment of liver fibrosis in metabolic dysfunction-associated steatotic liver disease. (2025, November 27). Baishideng Publishing Group. [Link]

  • Non-invasive Markers of Liver Fibrosis: Adjuncts or Alternatives to Liver Biopsy? (2016, June 20). Frontiers. [Link]

  • (PDF) Plasma fetal bile acids 7α-hydroxy-3-oxochol-4-en-24-oic acid and 3-oxachola-4,6-dien-24-oic acid indicate severity of liver cirrhosis. (2021, April 6). ResearchGate. [Link]

  • Urinary 7alpha-hydroxy-3-oxochol-4-en-24-oic and 3-oxochola-4,6-dien-24-oic acids in infants with cholestasis. (n.d.). PubMed. [Link]

  • Gender-Specific Bile Acid Profiles in Non-Alcoholic Fatty Liver Disease. (2024, January 13). MDPI. [Link]

  • Why Bile Acids Are So Important in Non-Alcoholic Fatty Liver Disease (NAFLD) Progression. (2019, October 30). MDPI. [Link]

  • Longitudinal serum total bile acid trajectories and risk of metabolic dysfunction-associated fatty liver disease: a retrospective cohort study. (2025, July 30). PMC. [Link]

  • Role of bile acids in liver diseases mediated by the gut microbiome. (n.d.). PMC - NIH. [Link]

  • Plasma fetal bile acids 7α-hydroxy-3-oxochol-4-en-24-oic acid and 3-oxachola-4,6-dien-24-oic acid indicate severity of liver cirrhosis. (2021, April 15). PMC. [Link]

  • Clinical Significance of Serum Bile Acid Profiles in Fatty Liver. (2024, December 20). PMC. [Link]

  • Role of bile acids in inflammatory liver diseases. (n.d.). PMC - NIH. [Link]

  • (PDF) Clinical Significance of Serum Bile Acid Profiles in Fatty Liver. (2024, December 20). ResearchGate. [Link]

  • Bile Acids as Emerging Players at the Intersection of Steatotic Liver Disease and Cardiovascular Diseases. (2024, July 12). MDPI. [Link]

  • Longitudinal serum total bile acid trajectories and risk of metabolic dysfunction-associated fatty liver disease: a retrospective cohort study. (2025, July 30). PubMed. [Link]

  • Clinical Significance of Serum Bile Acid Profiles in Fatty Liver. (2024, December 20). Dove Medical Press. [Link]

  • Validation of a Method Scope Extension for Simple Biomonitoring of 353 Pollutants in Serum Samples. (2023, May 31). MDPI. [Link]

  • 3-Oxochola-4,6-dien-24-oic Acid | C24H34O3. (n.d.). PubChem. [Link]

  • Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform. (2017, June 8). PMC. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Oxochola-4,6-dien-24-oic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 3-Oxochola-4,6-dien-24-oic acid, a bile acid derivative used in research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

The following procedures are based on established best practices for laboratory chemical waste management and are in alignment with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment and Characterization

Key Properties and Hazards:

PropertyValue/InformationSource
Chemical Name 3-Oxochola-4,6-dien-24-oic acid[2]
CAS Number 88179-71-9
Molecular Formula C24H34O3[2]
Molecular Weight 370.52 g/mol [2]
Physical Form Solid[1]
Primary Hazard As an organic acid, it should be considered a potential skin and eye irritant. Ingestion may cause gastrointestinal irritation.[3]Inferred from general acid properties
Environmental Hazard Improper disposal can harm aquatic life and ecosystems.General principle for chemical waste
Regulatory Framework Disposal is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[4][5][6]EPA

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 3-Oxochola-4,6-dien-24-oic acid, all personnel must wear appropriate PPE. OSHA mandates that employers provide the necessary protective equipment for handling hazardous chemicals.[7]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling the chemical.

  • Body Protection: A standard laboratory coat is mandatory to protect against accidental spills.

  • Respiratory Protection: While the compound is a solid and not highly volatile, a dust mask or respirator may be necessary if handling fine powders that could become airborne.

Step-by-Step Disposal Protocol

The disposal of 3-Oxochola-4,6-dien-24-oic acid must be handled in a manner that prevents its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [4][6]

Step 1: Waste Collection and Segregation
  • Designated Waste Container: Use a clearly labeled, leak-proof container for collecting the solid waste. The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.[5][8]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "3-Oxochola-4,6-dien-24-oic Acid".[9] The label should also include the date when the waste was first added to the container.

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area should be near the point of generation and under the control of laboratory personnel.[4] Crucially, this acidic waste must be segregated from incompatible materials, particularly bases and oxidizing agents, to prevent dangerous chemical reactions.[7][10]

Step 2: Handling Contaminated Materials
  • Empty Containers: Original containers of 3-Oxochola-4,6-dien-24-oic acid must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before disposal. The first rinseate must be collected and disposed of as hazardous waste along with the solid chemical.[11][12] After rinsing and air-drying in a fume hood, the labels on the empty container should be defaced or removed before placing it in the appropriate recycling or solid waste stream.[11]

  • Contaminated Labware and PPE: Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with the chemical should be placed in the designated solid hazardous waste container.[13]

Step 3: Neutralization (For Aqueous Solutions Only)

While 3-Oxochola-4,6-dien-24-oic acid is a solid, if it is used in an aqueous solution, neutralization may be a permissible pre-treatment step before collection, provided no other hazardous materials are present.

  • Procedure: In a well-ventilated fume hood, slowly add a dilute basic solution, such as sodium bicarbonate (baking soda) or sodium hydroxide, to the acidic solution while stirring.[8][14]

  • pH Monitoring: Monitor the pH of the solution. The target pH should be between 5.5 and 9.5.[13]

  • Collection: The neutralized solution should still be collected as aqueous hazardous waste. Do not assume it is safe for drain disposal without verification from your institution's Environmental Health and Safety (EHS) department.[15]

Step 4: Final Disposal
  • Container Management: Keep the hazardous waste container securely closed except when adding waste.[12] Do not overfill the container; leave at least 10% of headspace to allow for expansion.[11]

  • Waste Pickup: Once the container is full or has been in storage for the maximum allowable time (typically six to twelve months depending on generator status), arrange for its collection by your institution's licensed hazardous waste disposal service.[4][5][16] All facilities that generate hazardous waste must have an EPA identification number.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Oxochola-4,6-dien-24-oic acid.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_treatment Treatment & Collection cluster_final Final Disposal Start Start: Handling 3-Oxochola-4,6-dien-24-oic Acid PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE WasteType Identify Waste Type PPE->WasteType SolidWaste Solid Waste (Unused chemical, contaminated items) WasteType->SolidWaste Solid AqueousWaste Aqueous Solution WasteType->AqueousWaste Aqueous EmptyContainer Empty Original Container WasteType->EmptyContainer Container CollectSolid Collect in Labeled Hazardous Waste Container SolidWaste->CollectSolid Neutralize Neutralize Solution (pH 5.5-9.5) AqueousWaste->Neutralize TripleRinse Triple-Rinse Container EmptyContainer->TripleRinse Store Store in Satellite Accumulation Area CollectSolid->Store CollectAqueous Collect as Aqueous Hazardous Waste Neutralize->CollectAqueous Neutralized CollectAqueous->Store CollectRinseate Collect First Rinseate as Hazardous Waste TripleRinse->CollectRinseate DefaceLabel Deface Label & Dispose of Rinsed Container TripleRinse->DefaceLabel CollectRinseate->Store ArrangePickup Arrange for Pickup by Licensed Waste Disposal Store->ArrangePickup End End: Proper Disposal Complete ArrangePickup->End

Caption: Decision workflow for the disposal of 3-Oxochola-4,6-dien-24-oic acid.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.

Conclusion

The proper disposal of 3-Oxochola-4,6-dien-24-oic acid is a critical component of laboratory safety and environmental stewardship. By following these established procedures, researchers can minimize risks and ensure compliance with all relevant regulations. Always consult your institution's Environmental Health and Safety department for specific guidance and requirements.

References

  • OSHA Chemical Storage Requirements - U.S. Hazmat Rentals. (2024, December 31). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). Retrieved from [Link]

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. (2024, July 15). Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). Retrieved from [Link]

  • Hazardous Materials Compliance: OSHA Standards and Best Practices - Mancomm. (2025, October 6). Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16). Retrieved from [Link]

  • 3-Oxochola-4,6-dien-24-oic Acid | C24H34O3 | CID 5283992 - PubChem. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - Bile Salts - Cole-Parmer. (2005, October 3). Retrieved from [Link]

  • How to Dispose of Used Acid: A Safe and Responsible Guide - Greenflow. (2024, October 1). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved from [Link]

  • Acceptable Drain Disposal Procedures - USDA ARS. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. (n.d.). University of Toronto, Department of Chemistry. Retrieved from [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. (2025, December 22). Retrieved from [Link]

  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Oxochola-4,6-dien-24-oic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Understanding the Risks of 3-Oxochola-4,6-dien-24-oic Acid

3-Oxochola-4,6-dien-24-oic acid is a solid, endogenous metabolite.[2] Its steroid backbone is a key structural feature that informs our initial safety assessment. Steroidal compounds, as a class, can be potent pharmacological agents, and occupational exposure, even to small amounts, may lead to physiological effects.[3] The primary routes of exposure in a laboratory setting are inhalation of aerosolized powder and accidental skin contact.

Bile acids themselves exhibit a range of biological activities and toxicities. Their hydrophobicity is a key determinant of their potential to disrupt cell membranes.[4][5] Although some bile salt mixtures are considered non-hazardous, it is a prudent laboratory practice to handle all such compounds with care to avoid unforeseen biological effects.[6]

Given the lack of specific toxicity data for 3-Oxochola-4,6-dien-24-oic Acid, a risk-based approach necessitates treating it as a potentially potent compound. The following recommendations are therefore based on the principle of minimizing all possible routes of exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. For 3-Oxochola-4,6-dien-24-oic Acid, a comprehensive PPE ensemble is required to provide a robust barrier against contamination.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile glovesProvides good resistance to a variety of chemicals and is preferable to latex, which can cause allergic reactions. Double-gloving is recommended when handling the neat compound.
Eye Protection Safety glasses with side shields or safety gogglesProtects against accidental splashes of solutions or airborne particles of the solid compound.
Body Protection A buttoned lab coatPrevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection 3M dust mask or equivalentEssential when handling the solid compound to prevent inhalation of fine particles.
Additional Protection Disposable gown (e.g., Tyvek suit)Recommended when weighing out or transferring larger quantities of the solid to provide full-body protection.[7]

Expert Insight: The causality behind recommending a dust mask is rooted in the physical form of 3-Oxochola-4,6-dien-24-oic Acid. As a solid, it can easily become airborne as a fine powder during handling, posing a direct inhalation risk. While the specific inhalation toxicity is unknown, the general principle for handling any fine chemical powder is to prevent it from entering the respiratory system.

Engineering Controls: Creating a Safe Workspace

Engineering controls are the first line of defense in minimizing exposure to hazardous substances.

  • Chemical Fume Hood: All weighing and handling of solid 3-Oxochola-4,6-dien-24-oic Acid should be performed within a certified chemical fume hood. This is critical to contain any dust generated and prevent its inhalation.

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Safe Handling and Operational Protocols

Adherence to strict operational protocols is essential for minimizing the risk of exposure.

4.1. Weighing and Transferring the Solid Compound:

  • Preparation: Before starting, ensure all necessary PPE is correctly donned. Decontaminate the work surface within the chemical fume hood.

  • Weighing: Use a dedicated, clean spatula for transferring the solid. Place a weighing paper on the analytical balance and tare. Carefully transfer the desired amount of 3-Oxochola-4,6-dien-24-oic Acid to the weighing paper, avoiding the creation of dust.

  • Transfer: Once the desired weight is achieved, carefully transfer the compound to a suitable container.

  • Clean-up: Immediately after use, clean the spatula and the balance. Dispose of the weighing paper as chemical waste.

4.2. Preparation of Stock Solutions:

  • Solubilization: In the chemical fume hood, add the desired solvent to the vessel containing the weighed 3-Oxochola-4,6-dien-24-oic Acid.

  • Mixing: Cap the vessel and mix gently until the solid is fully dissolved.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Spill and Disposal Management

Accidents can happen, and a clear, pre-defined plan for spill management and waste disposal is crucial.

5.1. Spill Response Protocol:

In the event of a spill, follow these steps methodically.

Caption: Workflow for responding to a chemical spill.

5.2. Waste Disposal:

All waste materials contaminated with 3-Oxochola-4,6-dien-24-oic Acid, including gloves, weighing paper, and spill cleanup materials, must be disposed of as hazardous chemical waste.[7] Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Conclusion: A Culture of Safety

The responsible use of any chemical in a research and development setting is predicated on a thorough understanding of its potential hazards and the implementation of robust safety protocols. While the complete toxicological profile of 3-Oxochola-4,6-dien-24-oic Acid remains to be fully elucidated, by treating it with the caution afforded to other potent steroidal compounds, we can ensure a safe laboratory environment that fosters both scientific advancement and personal well-being.

References

  • WebofPharma. (2025, June 4). Handling and Dispensing of Steroids. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxochola-4,6-dien-24-oic Acid. Retrieved from [Link]

  • Al-Salami, H., Stankov, K., & Mikov, M. (2018). Pharmacological Applications of Bile Acids and Their Derivatives in the Treatment of Metabolic Syndrome. Frontiers in Pharmacology, 9, 1481. [Link]

  • Wikipedia. (n.d.). Bile acid. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxochola-4,6-dien-24-oic Acid
Reactant of Route 2
3-Oxochola-4,6-dien-24-oic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.